molecular formula C31H64N2O14 B6299480 Boc-NH-PEG12-NH2

Boc-NH-PEG12-NH2

カタログ番号: B6299480
分子量: 688.8 g/mol
InChIキー: USZAQHILQQTIAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Boc-NH-PEG12-NH2 is a useful research compound. Its molecular formula is C31H64N2O14 and its molecular weight is 688.8 g/mol. The purity is usually 95%.
The exact mass of the compound BocNH-PEG12-CH2CH2NH2 is 688.43575472 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64N2O14/c1-31(2,3)47-30(34)33-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-28-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-32/h4-29,32H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAQHILQQTIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG12-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Boc-NH-PEG12-NH2, a versatile heterobifunctional linker crucial in modern drug development and bioconjugation. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, purification, and applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a Boc-protected amine at one terminus and a free primary amine at the other. The 12-unit PEG chain imparts desirable physicochemical properties such as increased solubility and reduced immunogenicity to the conjugated molecules.[1][2]

Quantitative Data Summary
PropertyValueReferences
Chemical Name tert-butyl (38-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)carbamate[3]
Molecular Formula C31H64N2O14[3][4]
Molecular Weight 688.84 g/mol [3][4]
CAS Number 1642551-09-4[3][4]
Appearance Colorless to light yellow liquid or semi-solid[5]
Purity ≥95%[]
Solubility Soluble in DMSO, DMF, chloroform, methylene (B1212753) chloride, and water.[5]
Storage Conditions Store at 4°C for short-term, -20°C for long-term, protected from light. In solvent, store at -80°C for up to 6 months.[4][5]

Synthesis and Purification Protocols

The synthesis of this compound involves the selective mono-protection of a diamino-PEG12 linker. The following is a representative protocol adapted from established methods for the mono-Boc protection of diamines.[7]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Mono-protonation: Dissolve diamino-PEG12 (1 equivalent) in anhydrous methanol at 0°C. To this solution, add a solution of HCl (1 equivalent) in methanol dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 30 minutes. This selectively protonates one of the amino groups.[7]

  • Boc Protection: To the solution from step 1, add a solution of (Boc)2O (1 equivalent) in methanol. Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, dilute the mixture with water. Adjust the pH to >12 with a NaOH solution. Extract the product into dichloromethane (3x).[7]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude product.[7] Further purification can be achieved by flash column chromatography.

Experimental Protocol: Purification by Flash Column Chromatography

Materials:

Procedure:

  • Column Preparation: Pack a glass column with silica gel slurried in DCM.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in DCM (e.g., 0-10% MeOH). The polarity is gradually increased to separate the desired mono-protected product from unreacted diamine and di-protected by-product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic peaks for the tert-butyl group of the Boc protectorate at approximately 1.4 ppm (singlet, 9H) and the ethylene (B1197577) glycol repeating units of the PEG chain as a complex multiplet around 3.6 ppm. Signals corresponding to the methylene groups adjacent to the amino and carbamate (B1207046) groups will also be present.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ ≈ 689.8 g/mol ).

Application in PROTAC Synthesis

This compound is a widely used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4][5] The following workflow outlines its application.

Experimental Workflow: PROTAC Synthesis using this compound

This workflow involves a two-step conjugation process:

  • Conjugation of the first ligand: The free amine of this compound is reacted with an activated carboxylic acid of the first ligand (either the E3 ligase ligand or the protein of interest ligand). This is typically achieved using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA.

  • Boc Deprotection and Conjugation of the second ligand: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal a new primary amine. This amine is then coupled to the second ligand using similar peptide coupling chemistry.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Step 1: Mono-protonation cluster_1 Step 2: Boc Protection Diamino_PEG12 H2N-PEG12-NH2 (Diamino-PEG12) Mono_protonated H2N-PEG12-NH3+ Cl- Diamino_PEG12->Mono_protonated 0°C to RT HCl HCl (1 eq) in MeOH HCl->Mono_protonated Final_Product This compound Mono_protonated->Final_Product RT, 1-2h Boc2O (Boc)2O (1 eq) in MeOH Boc2O->Final_Product

Caption: Synthesis of this compound via mono-protonation and subsequent Boc protection.

Diagram 2: Experimental Workflow for PROTAC Synthesis

G cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Coupling Boc_Linker This compound Intermediate Boc-NH-PEG12-NH-Ligand 1 Boc_Linker->Intermediate Ligand1 Ligand 1-COOH Ligand1->Intermediate Coupling1 HATU, DIPEA Coupling1->Intermediate Deprotected_Intermediate H2N-PEG12-NH-Ligand 1 Intermediate->Deprotected_Intermediate TFA TFA/DCM TFA->Deprotected_Intermediate PROTAC Ligand 2-NH-PEG12-NH-Ligand 1 (Final PROTAC) Deprotected_Intermediate->PROTAC Ligand2 Ligand 2-COOH Ligand2->PROTAC Coupling2 HATU, DIPEA Coupling2->PROTAC

Caption: General workflow for the synthesis of a PROTAC using this compound as a linker.

References

A Technical Guide to Boc-NH-PEG12-NH2: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1642551-09-4

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of Boc-NH-PEG12-NH2, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides exemplary experimental protocols for its application in PROTAC synthesis, and illustrates the underlying biological pathways.

Core Concepts and Physicochemical Properties

This compound is a chemical tool featuring a twelve-unit polyethylene (B3416737) glycol (PEG) spacer. One terminus is protected by a tert-butyloxycarbonyl (Boc) group, masking a primary amine, while the other end presents a free primary amine. This structure allows for a sequential and controlled conjugation to two different molecules, a fundamental requirement in the synthesis of heterobifunctional molecules like PROTACs. The PEG chain enhances the solubility and can improve the cell permeability of the final conjugate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1642551-09-4[2]
Molecular Formula C31H64N2O14[2]
Molecular Weight 688.84 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Purity ≥95%[4]
Storage Conditions Store at -20°C for long-term (months to years) and at 4°C for short-term (days to weeks). Protect from light.[3]

Table 2: Solubility Data for this compound

SolventSolubilityReference(s)
DMSO ≥ 100 mg/mL (145.17 mM)[3]
In Vivo Formulation 1 ≥ 2.5 mg/mL (3.63 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
In Vivo Formulation 2 ≥ 2.5 mg/mL (3.63 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[3]
In Vivo Formulation 3 ≥ 2.5 mg/mL (3.63 mM) in 10% DMSO, 90% Corn Oil[3]

Role in PROTAC Design and Signaling Pathways

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest (POIs).[5] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length and composition, such as the PEG12 chain in this compound, are crucial for the productive formation of a ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[6]

A pertinent example of a signaling pathway targeted by a PROTAC utilizing a PEG12-like linker is the B-cell receptor (BCR) signaling pathway, specifically targeting Bruton's tyrosine kinase (BTK).[7] BTK is a key kinase in the BCR pathway, and its dysregulation is implicated in various B-cell malignancies. PROTACs designed to degrade BTK can overcome resistance mechanisms associated with traditional BTK inhibitors.[8]

PROTAC_BTK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex Downstream Downstream Signaling Inhibition BTK->Downstream Signal Transduction PROTAC BTK-PROTAC (with PEG12 linker) PROTAC->BTK E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BTK Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BTK Degradation Proteasome->Degradation Degradation->Downstream Prevents

PROTAC-mediated degradation of BTK.

Experimental Protocols

The synthesis of a PROTAC using this compound involves a two-step process: deprotection of the Boc group followed by two sequential amide bond formations. The following is a representative protocol for the synthesis of a BTK-targeting PROTAC, adapted from methodologies for similar linkers.[9][10]

Boc Deprotection of this compound

This initial step exposes the second primary amine, making the linker ready for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3x).

  • The resulting H2N-PEG12-NH2 as a TFA salt can be used directly in the next step or after neutralization with a mild base like diisopropylethylamine (DIPEA).

Synthesis of a BTK-Targeting PROTAC

This protocol outlines the sequential coupling of an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and a POI ligand (a reversible BTK inhibitor) to the deprotected PEG12 linker.

Materials:

  • H2N-PEG12-NH2 (from step 3.1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)

  • Carboxylic acid-functionalized BTK inhibitor

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

Step 1: Coupling of the E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of H2N-PEG12-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the intermediate product (E3 ligase-linker) by preparative HPLC.

Step 2: Coupling of the BTK Inhibitor Ligand

  • Dissolve the carboxylic acid-functionalized BTK inhibitor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the purified E3 ligase-linker intermediate (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow Start This compound Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Linker_Diamine H2N-PEG12-NH2 Boc_Deprotection->Linker_Diamine Coupling1 Amide Coupling 1 (E3 Ligase-COOH, HATU, DIPEA) Linker_Diamine->Coupling1 Intermediate E3 Ligase-Linker-NH2 Coupling1->Intermediate Purification1 Purification (Preparative HPLC) Intermediate->Purification1 Coupling2 Amide Coupling 2 (BTK Inhibitor-COOH, HATU, DIPEA) Purification1->Coupling2 Final_PROTAC_Crude Crude BTK-PROTAC Coupling2->Final_PROTAC_Crude Purification2 Final Purification (Preparative HPLC) Final_PROTAC_Crude->Purification2 Final_PROTAC Purified BTK-PROTAC Purification2->Final_PROTAC Characterization Characterization (NMR, HRMS) Final_PROTAC->Characterization

General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an important tool for researchers in the field of targeted protein degradation. The provided protocols and diagrams serve as a guide for the design and execution of experiments aimed at developing novel therapeutics for a range of diseases.

References

In-Depth Technical Guide: Boc-NH-PEG12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG12-NH2, a critical tool in the development of targeted therapeutics. This document details its chemical properties, applications, and a representative experimental protocol for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a PEG-based linker molecule featuring a Boc-protected amine and a free amine, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules, making it an invaluable component in the construction of bifunctional molecules like PROTACs.

PropertyValue
Molecular Weight 688.84 g/mol [1][2]
Chemical Formula C31H64N2O14
CAS Number 1642551-09-4
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, chloroform, and water
Storage Conditions Store at -20°C for long-term stability

Application in PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker serves as the bridge in the PROTAC molecule. Its defined length and flexibility, provided by the PEG chain, are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocol: Synthesis of a PROTAC using this compound

This section outlines a representative two-step protocol for the synthesis of a PROTAC, demonstrating the utility of this compound. This process involves the deprotection of the Boc group followed by two sequential amide coupling reactions.

Step 1: Boc Deprotection

The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dichloromethane (B109758) - DCM)

    • Anhydrous DCM

    • Sodium bicarbonate (NaHCO3) solution (saturated)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add an excess of TFA or a solution of HCl in an organic solvent dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO3.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the deprotected NH2-PEG12-NH2 linker.

Step 2: Sequential Amide Coupling

This step involves the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the deprotected linker. This example assumes the ligands have available carboxylic acid groups for coupling.

  • Materials:

    • Deprotected NH2-PEG12-NH2 linker

    • POI ligand with a carboxylic acid group (POI-COOH)

    • E3 ligase ligand with a carboxylic acid group (E3-COOH)

    • Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

    • A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

    • Anhydrous DMF (Dimethylformamide)

    • Preparative High-Performance Liquid Chromatography (HPLC) for purification.

  • Procedure:

    • First Coupling:

      • Dissolve the POI-COOH (1 equivalent) in anhydrous DMF.

      • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).

      • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

      • Add a solution of the deprotected NH2-PEG12-NH2 linker (1.2 equivalents) in anhydrous DMF.

      • Stir the reaction at room temperature overnight.

      • Monitor the formation of the POI-PEG12-NH2 intermediate by LC-MS.

      • Purify the intermediate by preparative HPLC.

    • Second Coupling:

      • Dissolve the purified POI-PEG12-NH2 intermediate (1 equivalent) and the E3-COOH (1.1 equivalents) in anhydrous DMF.

      • Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2-3 equivalents).

      • Stir the reaction at room temperature overnight.

      • Monitor the formation of the final PROTAC molecule by LC-MS.

      • Purify the final PROTAC by preparative HPLC.

      • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (e.g., KRAS, BRD4) PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI->PROTAC Binding Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->PROTAC Binding Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ubiquitinated_POI Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition

Caption: PROTAC Mechanism of Action.

Signaling Pathway Context: Targeting BRD4

PROTACs constructed with PEG linkers are frequently used to target bromodomain and extraterminal (BET) proteins, such as BRD4. BRD4 is a transcriptional coactivator that plays a critical role in the expression of oncogenes like c-MYC. Degradation of BRD4 by a PROTAC can lead to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates a simplified workflow for developing a BRD4-targeting PROTAC.

BRD4_PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_testing In Vitro & In Vivo Testing JQ1 BRD4 Ligand (e.g., JQ1) PROTAC_synthesis Chemical Synthesis JQ1->PROTAC_synthesis Linker This compound Linker->PROTAC_synthesis VHL_ligand E3 Ligase Ligand (e.g., VHL ligand) VHL_ligand->PROTAC_synthesis BRD4_PROTAC BRD4-targeting PROTAC PROTAC_synthesis->BRD4_PROTAC Cell_culture Cancer Cell Lines (e.g., Breast Cancer) BRD4_PROTAC->Cell_culture Treatment BRD4_degradation BRD4 Degradation Cell_culture->BRD4_degradation Assay Downstream_effects Downstream Effects BRD4_degradation->Downstream_effects Leads to Animal_model Xenograft Mouse Model Downstream_effects->Animal_model In vivo validation Tumor_regression Tumor Regression Animal_model->Tumor_regression Observe

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Function and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to reversibly block the α-amino group of an amino acid or other amine-containing molecules.[2] This protection prevents the amine from participating in unwanted side reactions, ensuring that subsequent chemical transformations occur at other desired locations within the molecule.[2][3]

Protection of Amines: The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[1][2][4] The protection reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride.[5][6][7] The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate), along with tert-butanol (B103910) and carbon dioxide as byproducts.[5][6] The reaction is typically carried out under mild conditions and can be facilitated by a base, although it can also proceed under neutral or even aqueous conditions.[8][9][10]

Boc_Protection_Mechanism R_NH2 R-NH₂ (Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc (Protected Amine) Intermediate->Boc_Amine Collapse tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Mechanism of N-Boc protection using Boc anhydride.

Deprotection of Boc-Protected Amines: A key advantage of the Boc group is its lability under acidic conditions.[2] This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to bases (like Fmoc) or hydrogenolysis (like Cbz).[8][11] The most common method for Boc deprotection utilizes strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][12]

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046).[2][13] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][13] The carbamic acid is inherently unstable and readily decarboxylates (loses CO₂) to release the free amine.[2][14] The reactive tert-butyl cation can potentially alkylate nucleophilic side chains (e.g., in methionine or tryptophan); therefore, "scavenger" reagents like anisole (B1667542) or triethylsilane are often added to the deprotection solution to trap this cation.[2]

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated Protonated Intermediate Boc_Amine->Protonated H_plus H⁺ (Acid) H_plus->Protonated Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Fragmentation tButyl_Cation t-Butyl Cation Protonated->tButyl_Cation Free_Amine R-NH₃⁺ (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Acid-catalyzed Boc deprotection mechanism.

Data Presentation: Stability and Deprotection Conditions

The utility of a protecting group is defined by its stability under a range of reaction conditions and the ease with which it can be selectively removed. The Boc group is valued for its robustness against many common reagents.

Table 1: Stability of the N-Boc Group Under Various Conditions

Condition/Reagent Type Stability Notes
Strong Bases (e.g., NaOH, KOH) Stable The carbamate is resistant to basic hydrolysis.[8][15]
Nucleophiles (e.g., amines, hydrazine) Stable Generally unreactive towards most nucleophiles.[4][11]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Stable This allows for the selective deprotection of other groups like Cbz.[8][13]
Mild Acids Labile Cleaved by strong acids like TFA and HCl.[2]
Reducing Agents (e.g., NaBH₄, LiAlH₄) Stable The carbamate is not readily reduced.

| Thermal Conditions | Labile at high temperatures | Deprotection can occur at temperatures >100 °C, sometimes used in flow chemistry.[16][17] |

The choice of acidic reagent for deprotection depends on the substrate's sensitivity and the desired workup procedure.

Table 2: Common Acidic Conditions for N-Boc Deprotection

Reagent(s) Typical Concentration Solvent Typical Time Notes
Trifluoroacetic Acid (TFA) 20-50% Dichloromethane (DCM) 15-60 min Highly effective; TFA is volatile and corrosive.[2][18]
Hydrochloric Acid (HCl) 4 M 1,4-Dioxane, Ethyl Acetate 1-4 hours Product precipitates as the HCl salt, facilitating isolation.[12][18]
Phosphoric Acid (H₃PO₄) Aqueous solution Tetrahydrofuran (THF) Varies Considered a "greener" alternative to TFA.[19][20]

| Lewis Acids (e.g., ZnBr₂, TMSI) | 1.2 - 3 equiv. | Dichloromethane (DCM) | Varies | Offers milder, non-hydrolytic conditions for sensitive substrates.[5][18] |

Applications in Synthesis

The Boc group is a workhorse in modern organic synthesis, from the laboratory-scale construction of complex natural products to the industrial production of active pharmaceutical ingredients (APIs).[1][21]

Solid-Phase Peptide Synthesis (SPPS): Historically, the Boc group was central to the SPPS methodology developed by Bruce Merrifield.[2] In the "Boc/Bzl" strategy, the temporary Nα-amino group is protected by Boc, while more permanent side-chain protecting groups are typically benzyl-based (Bzl).[2][22] The synthesis cycle involves the repeated deprotection of the N-terminal Boc group with an acid (like TFA), neutralization with a base, and coupling of the next Boc-protected amino acid.[2] Although largely superseded by the Fmoc/tBu strategy for many applications, Boc-SPPS remains advantageous for the synthesis of certain hydrophobic peptides or those containing specific modifications.[23][24]

SPPS_Workflow Start Start: Resin with attached first Boc-Amino Acid Deprotection 1. Deprotection: Remove Boc group (e.g., 25-50% TFA in DCM) Start->Deprotection Wash1 2. Wash: Remove excess acid and byproducts Deprotection->Wash1 Neutralization 3. Neutralization: Liberate free amine (e.g., DIEA in DCM) Wash1->Neutralization Wash2 4. Wash: Remove excess base Neutralization->Wash2 Coupling 5. Coupling: Add next activated Boc-Amino Acid Wash2->Coupling Wash3 6. Wash: Remove excess reagents Coupling->Wash3 Cycle Repeat Cycle for next amino acid Wash3->Cycle Cycle->Deprotection n-1 times Cleavage Final Step: Cleave peptide from resin and remove side-chain protecting groups (e.g., HF) Cycle->Cleavage After last amino acid

References

An In-Depth Technical Guide on Boc-NH-PEG12-NH2 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1]

This technical guide focuses on Boc-NH-PEG12-NH2, a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC design. Its 12-unit PEG chain offers a balance of flexibility and length, which can be crucial for inducing a productive ternary complex between the target protein and the E3 ligase.[] Furthermore, the hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[3][4] This guide will provide a comprehensive overview of the role of this compound in TPD, including its physicochemical properties, detailed experimental protocols for its incorporation into PROTACs, and methods for evaluating the resulting degraders.

Core Concepts of PROTACs and the Role of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]

The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's success.[1] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in inefficient ubiquitination.[1] PEG linkers, such as the 12-unit chain in this compound, are favored for their ability to improve solubility and their flexible nature, which can accommodate the formation of a stable ternary complex.[6][7]

Physicochemical Properties of this compound

This compound is a commercially available linker with defined properties that make it suitable for PROTAC synthesis.

PropertyValueReference
Molecular Formula C31H64N2O14[8]
Molecular Weight 688.84 g/mol [8]
CAS Number 1642551-09-4[8]
Appearance Colorless to light yellow liquid[5]
Solubility Soluble in DMSO[5]

The Boc (tert-Butyloxycarbonyl) protecting group on one of the terminal amines allows for a stepwise and controlled synthesis of the PROTAC molecule.

PROTAC Synthesis Utilizing this compound: A Step-by-Step Protocol

The synthesis of a PROTAC using this compound typically involves a two-step process: initial coupling of a ligand (either for the POI or the E3 ligase) to one end of the linker, followed by deprotection of the Boc group and subsequent coupling of the second ligand. The following is a representative protocol for the synthesis of a hypothetical PROTAC, "PROTAC-XYZ," targeting protein "X" and recruiting the VHL E3 ligase.

Step 1: Coupling of the VHL Ligand to this compound

This step involves forming an amide bond between the carboxylic acid of a VHL ligand derivative and the free amine of this compound.

Materials:

  • VHL ligand with a carboxylic acid handle (VHL-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of VHL-COOH (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the VHL-PEG12-NH-Boc intermediate.[9]

Step 2: Boc Deprotection and Coupling of the POI Ligand

The Boc protecting group is removed under acidic conditions, followed by the coupling of the POI ligand.

Materials:

  • VHL-PEG12-NH-Boc intermediate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • POI ligand with a carboxylic acid handle (POI-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the VHL-PEG12-NH-Boc intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting VHL-PEG12-NH2 intermediate is typically used in the next step without further purification.[9]

  • To a solution of POI-COOH (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the VHL-PEG12-NH2 intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC-XYZ molecule.[3]

Purification and Characterization:

The final PROTAC product should be purified to >95% purity using preparative reverse-phase HPLC.[3] The identity and purity of the final compound should be confirmed by analytical methods such as LC-MS, high-resolution mass spectrometry (HRMS), and ¹H NMR.[3]

Analytical MethodExpected Result
LC-MS A single major peak with the expected mass-to-charge ratio.
HRMS Accurate mass corresponding to the calculated molecular formula.
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
HPLC Purity >95%

Experimental Evaluation of PROTACs

A series of in vitro and cellular assays are required to characterize the biological activity of the newly synthesized PROTAC.

1. Ternary Complex Formation Assays:

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for protein degradation. Techniques to assess ternary complex formation include:

  • Co-immunoprecipitation (Co-IP): Demonstrates the interaction between the POI and the E3 ligase in the presence of the PROTAC.

  • Surface Plasmon Resonance (SPR): Quantifies the binding affinities and kinetics of the individual components and the ternary complex.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding interactions.

  • Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay to monitor complex formation in real-time.

2. In Vitro Ubiquitination Assays:

These assays confirm that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase. This is typically done by incubating the purified POI, E3 ligase complex, E1 and E2 enzymes, ubiquitin, and ATP with the PROTAC, followed by western blot analysis for ubiquitinated POI.

3. Cellular Degradation Assays:

The primary method to assess PROTAC efficacy is to measure the degradation of the target protein in a cellular context.

  • Western Blotting: The most common method to quantify the reduction in target protein levels. Cells are treated with varying concentrations of the PROTAC, and the amount of remaining target protein is visualized and quantified. This allows for the determination of the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

  • In-Cell Western/High-Content Imaging: Higher-throughput methods for quantifying protein levels in a plate-based format.

  • Mass Spectrometry-based Proteomics: Provides a global view of protein level changes and can identify off-target effects.

4. Cellular Viability and Functional Assays:

These assays determine the downstream biological consequences of target protein degradation. Examples include:

  • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of the PROTAC on cancer cell growth.

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if the PROTAC induces programmed cell death.

  • Target-specific functional assays: To confirm that the degradation of the POI leads to the expected biological outcome.

5. Pharmacokinetic (PK) Studies:

For PROTACs intended for in vivo use, it is crucial to evaluate their pharmacokinetic properties. This involves administering the PROTAC to an animal model (e.g., mouse) and measuring its concentration in plasma and tissues over time. Key PK parameters include:

  • Half-life (t½): The time it takes for the concentration of the PROTAC to decrease by half.

  • Clearance (CL): The rate at which the PROTAC is removed from the body.

  • Volume of distribution (Vd): The extent to which the PROTAC distributes into tissues.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

The PEG linker in PROTACs can influence their PK properties, often by increasing solubility and potentially altering metabolic stability.[]

Quantitative Data on PROTACs with PEG Linkers

PROTACLinker CompositionDC50 (nM) in Mino cellsDmax (%) in Mino cellsReference
RC-1 PEG6>1000~70[11]
IR-1 PEG-based<10~90[11]
NC-1 PEG-based2.297[11]

Note: The exact structure of the PEG-based linkers for IR-1 and NC-1 beyond being PEG-based are not specified in the reference.

This data underscores the importance of optimizing the linker length and composition for each specific target and E3 ligase pair to achieve optimal degradation.

Visualizing Key Processes in Targeted Protein Degradation

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary->PROTAC Recycled Proteasome 26S Proteasome Ternary->Proteasome Ubiquitinated POI recognized by Ub Ubiquitin Ub->Ternary Transfer to POI E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Chemical Synthesis POI_Ligand POI Ligand (with handle) Step1 Step 1: Amide Coupling (POI or E3 Ligand + Linker) POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with handle) Step3 Step 3: Amide Coupling (Second Ligand) E3_Ligand->Step3 Intermediate1 Intermediate 1 (Ligand-Linker-Boc) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2 (Ligand-Linker-NH2) Step2->Intermediate2 Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, HRMS, NMR) Purification->Characterization Final_PROTAC Final PROTAC (>95% Purity) Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Start Synthesized PROTAC Binding Binary & Ternary Binding Assays (SPR, ITC, FRET) Start->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Degradation Protein Degradation (Western Blot, etc.) Determine DC50, Dmax Ubiquitination->Degradation Viability Cell Viability & Functional Assays Degradation->Viability Off_Target Off-Target Analysis (Proteomics) Viability->Off_Target PK Pharmacokinetics (PK) Studies Off_Target->PK PD Pharmacodynamics (PD) / Efficacy Studies PK->PD Lead_Candidate Lead Candidate PD->Lead_Candidate

Caption: A comprehensive workflow for the evaluation of a PROTAC.

Conclusion

This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its defined length, flexibility, and hydrophilic properties can contribute to the development of potent and selective protein degraders with favorable drug-like properties. The successful design and development of a PROTAC, however, requires a systematic approach that includes careful consideration of the linker, along with rigorous experimental evaluation of the final molecule's biochemical and cellular activity. This guide provides a foundational framework for researchers to leverage this compound in their pursuit of novel therapeutics based on targeted protein degradation.

References

PROTAC Linker Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[1][2][3]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][4][5] Upon entering the cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[4][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle, acting catalytically.[4][]

While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[4][5][6]

The Central Role of the PROTAC Linker

The linker's length, chemical composition, rigidity, and attachment points to the two ligands are critical parameters that significantly influence the formation and stability of the ternary complex.[5][8][9] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[4] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[4][10]

The linker also profoundly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability, which are crucial for its drug-like characteristics and oral bioavailability.[4][11][12]

PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of PROTACs and a typical experimental workflow for their evaluation are depicted in the following diagrams.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design Linker Design (Length, Composition) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, AlphaLISA, NanoBRET) Binding_Assay->Ternary_Complex_Assay Permeability Cell Permeability (Caco-2, PAMPA) Ternary_Complex_Assay->Permeability Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Permeability->Degradation_Assay Hook_Effect Hook Effect Analysis Degradation_Assay->Hook_Effect

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG12-NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to co-opt the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC. Furthermore, the flexibility and length of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. Boc-NH-PEG12-NH2 is a versatile, mono-protected 12-unit PEG linker that enables the sequential and controlled conjugation of the POI and E3 ligase ligands, making it a valuable building block in PROTAC synthesis.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand. The following protocols provide a representative workflow.

Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Start This compound Linker Step1_Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Step1_Coupling Warhead Warhead-COOH (POI Ligand) Warhead->Step1_Coupling E3_Ligand E3 Ligand-COOH Step3_Coupling Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Step3_Coupling Intermediate1 Warhead-Linker-NH-Boc Step1_Coupling->Intermediate1 Step2_Deprotection Acidic Deprotection (e.g., TFA in DCM) Intermediate1->Step2_Deprotection Intermediate2 Warhead-Linker-NH2 Step2_Deprotection->Intermediate2 Intermediate2->Step3_Coupling Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Step3_Coupling->Final_PROTAC

Sequential synthesis of a PROTAC molecule.
Step 1: Amide Coupling of this compound with a Carboxylic Acid-Functionalized Warhead

This protocol describes the formation of an amide bond between the free amine of the linker and a warhead containing a carboxylic acid moiety.

Materials:

  • This compound

  • Carboxylic acid-functionalized warhead (POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized warhead (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-PEG12-NH-Boc intermediate.

Step 2: Boc Deprotection of the Warhead-Linker Intermediate

This protocol details the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials:

  • Warhead-PEG12-NH-Boc intermediate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Toluene (B28343)

Procedure:

  • Dissolve the Warhead-PEG12-NH-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting Warhead-PEG12-NH2 intermediate (as a TFA salt) is typically used in the next step without further purification.

Step 3: Amide Coupling of Warhead-PEG12-NH2 with a Carboxylic Acid-Functionalized E3 Ligase Ligand

This final step involves the formation of the second amide bond to complete the PROTAC synthesis.

Materials:

  • Warhead-PEG12-NH2 intermediate

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq, to neutralize the TFA salt of the amine and catalyze the reaction) and stir for 15 minutes at room temperature.

  • Add a solution of the Warhead-PEG12-NH2 intermediate (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product directly from the reaction mixture by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of PROTACs using Boc-protected PEG linkers. Note that optimal conditions may vary depending on the specific substrates used.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purification Method
1First Amide CouplingHATU, DIPEADMFRT4-1270-90Flash Chromatography
2Boc DeprotectionTFA, DCMDCMRT1-2>95Direct Use/Workup
3Second Amide CouplingHATU, DIPEADMFRT4-1250-80Preparative RP-HPLC

Characterization and Quality Control

The identity and purity of the synthesized PROTAC and its intermediates should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and confirm the molecular weight of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC and key intermediates.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final PROTAC.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC, typically aiming for >95%. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used for purification and analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Amide Coupling - Inactive coupling reagent- Insufficient reaction time- Steric hindrance- Use fresh coupling reagents- Extend reaction time and monitor by LC-MS- Increase temperature slightly (e.g., to 40°C)
Incomplete Boc Deprotection - Insufficient acid concentration- Short reaction time- Increase TFA concentration (e.g., to 50% in DCM)- Extend reaction time
Low Yield in Final Coupling - Degradation of starting materials- Inefficient purification- Ensure anhydrous conditions- Optimize HPLC purification gradient and conditions
Poor Solubility of PROTAC - Hydrophobic ligands- The PEG12 linker enhances solubility, but if issues persist, consider using a longer PEG chain in subsequent designs.

Application Notes and Protocols for the Conjugation of Boc-NH-PEG12-NH2 to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-NH2 is a versatile, monodisperse polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation and drug development.[1][2] This heterobifunctional linker possesses a tert-butyloxycarbonyl (Boc)-protected primary amine at one terminus and a free primary amine at the other. The Boc protecting group allows for selective reaction at the free amine, while the protected amine can be deprotected under acidic conditions for subsequent conjugation steps. The 12-unit PEG chain enhances the solubility and bioavailability of the conjugated ligand while providing a flexible spacer arm.

These application notes provide detailed protocols for the conjugation of the free primary amine of this compound to ligands bearing common functional groups: carboxylic acids, aldehydes or ketones, and thiols.

Conjugation Strategies

The choice of conjugation strategy is dictated by the functional groups present on the ligand of interest. The following sections detail the most common and effective methods for conjugating this compound.

Protocol 1: Conjugation to a Carboxylic Acid-Containing Ligand via EDC/NHS Chemistry

This is one of the most common methods for conjugating an amine to a carboxylic acid, forming a stable amide bond. The reaction proceeds via the activation of the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4][5]

Reaction Principle

EDC_NHS_Reaction Ligand_COOH Ligand-COOH Activated_Intermediate O-Acylisourea Intermediate Ligand_COOH->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS_Ester Amine-Reactive NHS Ester Activated_Intermediate->NHS_Ester + Urea_Biproduct Isourea Byproduct Activated_Intermediate->Urea_Biproduct NHS NHS NHS->NHS_Ester Conjugate Boc-NH-PEG12-NH-CO-Ligand NHS_Ester->Conjugate + Boc_PEG_NH2 This compound Boc_PEG_NH2->Conjugate

Materials
  • Ligand with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions

  • Desalting column or dialysis tubing for purification

Experimental Protocol

Aqueous Protocol (Two-Step)

  • Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately prior to use.

  • Ligand Activation: Dissolve the carboxyl-containing ligand in Activation Buffer. Add a 2- to 10-fold molar excess of EDC and NHS over the ligand.[4][6] Incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the activated ligand solution to a solution of this compound (typically a 1.2- to 1.5-fold molar excess relative to the ligand) dissolved in Coupling Buffer. Adjust the pH to 7.2-7.5 if necessary.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column, dialysis, or chromatography (e.g., RP-HPLC, SEC) to remove excess reagents and byproducts.[][8][9][10]

Non-Aqueous Protocol (for water-insoluble ligands)

  • Preparation of Reagents: Ensure all glassware is dry and use anhydrous solvents.

  • Reaction Setup: Dissolve the carboxyl-containing ligand, this compound, EDC, and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.2:1.5:1.5 (Ligand:this compound:EDC:NHS).

  • Reaction Incubation: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours at room temperature.

  • Purification: Remove the solvent under vacuum and purify the residue by chromatography (e.g., silica (B1680970) gel chromatography or RP-HPLC).

Quantitative Data Summary
ParameterRecommended RangeReference
Molar Ratio (Ligand:EDC:NHS) 1:2:2 to 1:10:10[4][6][11][12]
Molar Ratio (Ligand:this compound) 1:1.2 to 1:1.5
Activation pH 4.5 - 6.0[4][13]
Coupling pH 7.2 - 8.0[4][14]
Activation Time 15 - 30 minutes[4][6]
Coupling Time 2 - 24 hours[4]
Temperature 4°C to Room Temperature[4]
Typical Yield 60 - 80%[14][15]

Protocol 2: Conjugation to an Aldehyde or Ketone-Containing Ligand via Reductive Amination

Reductive amination is a two-step process in which a primary amine first reacts with an aldehyde or ketone to form a Schiff base (imine), which is then reduced to a stable secondary amine by a mild reducing agent.[16][17]

Reaction Principle

Reductive_Amination Ligand_CHO Ligand-CHO/COR Schiff_Base Schiff Base (Imine Intermediate) Ligand_CHO->Schiff_Base + Boc_PEG_NH2 This compound Boc_PEG_NH2->Schiff_Base Conjugate Boc-NH-PEG12-NH-CH-Ligand Schiff_Base->Conjugate + Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Conjugate

Materials
  • Ligand with an aldehyde or ketone group

  • This compound

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)[18]

  • Reaction Buffer: 0.1 M HEPES or PBS, pH 6.5-7.5

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.5

  • Anhydrous Methanol or Dichloroethane (DCE) for non-aqueous reactions

  • Desalting column or dialysis tubing for purification

Experimental Protocol
  • Preparation of Reagents: Dissolve the aldehyde or ketone-containing ligand and a 1.5- to 5-fold molar excess of this compound in the Reaction Buffer.

  • Imine Formation: Incubate the mixture for 1-2 hours at room temperature to allow for the formation of the Schiff base intermediate.

  • Reduction: Add a 5- to 20-fold molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture.

  • Reaction Incubation: Stir the reaction for 4-24 hours at room temperature or 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a quenching solution to react with any remaining aldehyde/ketone groups.

  • Purification: Purify the conjugate using a desalting column, dialysis, or chromatography to remove excess reagents.

Quantitative Data Summary
ParameterRecommended RangeReference
Molar Ratio (Ligand:this compound) 1:1.5 to 1:5
Molar Ratio (Ligand:Reducing Agent) 1:5 to 1:20
Reaction pH 6.5 - 7.5
Imine Formation Time 1 - 2 hours
Reduction Time 4 - 24 hours[19]
Temperature 4°C to Room Temperature
Typical Yield 70 - 95%[20][21]

Protocol 3: Conjugation to a Thiol-Containing Ligand via Maleimide (B117702) Chemistry

This method involves a two-step process where the primary amine of this compound is first reacted with a heterobifunctional crosslinker containing an NHS ester and a maleimide group. The resulting maleimide-activated PEG linker is then reacted with the thiol-containing ligand.

Reaction Principle

Maleimide_Thiol_Reaction Boc_PEG_NH2 This compound Maleimide_PEG Boc-NH-PEG12-Maleimide Boc_PEG_NH2->Maleimide_PEG + SMCC NHS-Maleimide Crosslinker (e.g., SMCC) SMCC->Maleimide_PEG Conjugate Boc-NH-PEG12-S-Ligand Maleimide_PEG->Conjugate + Ligand_SH Ligand-SH Ligand_SH->Conjugate

Materials
  • Ligand with a thiol group (-SH)

  • This compound

  • Heterobifunctional crosslinker (e.g., SMCC, Sulfo-SMCC)

  • Reaction Buffer 1 (for NHS ester reaction): PBS, pH 7.2-7.5

  • Reaction Buffer 2 (for maleimide reaction): PBS, pH 6.5-7.5, containing 1-10 mM EDTA

  • Reducing agent (optional, for reducing disulfide bonds): TCEP (Tris(2-carboxyethyl)phosphine)

  • Desalting column or dialysis tubing

Experimental Protocol

Step 1: Preparation of Maleimide-Activated Boc-NH-PEG12

  • Dissolve this compound and a 10- to 20-fold molar excess of the NHS-maleimide crosslinker in Reaction Buffer 1.

  • React for 30-60 minutes at room temperature.

  • Purify the maleimide-activated Boc-NH-PEG12 using a desalting column to remove excess crosslinker.

Step 2: Conjugation to the Thiol-Containing Ligand

  • If the ligand contains disulfide bonds, dissolve it in Reaction Buffer 2 and add a 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature to reduce the disulfides.[22][23]

  • Add the purified maleimide-activated Boc-NH-PEG12 to the thiol-containing ligand solution (a 10- to 20-fold molar excess of the maleimide-PEG is recommended).[22][24][25]

  • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Incubate for 2 hours at room temperature or overnight at 4°C.[22][25]

  • Purify the final conjugate using a desalting column, dialysis, or chromatography.

Quantitative Data Summary
ParameterRecommended RangeReference
Molar Ratio (PEG-NH2:Crosslinker) 1:10 to 1:20
Molar Ratio (Maleimide-PEG:Ligand-SH) 10:1 to 20:1[22][24][25]
NHS Ester Reaction pH 7.2 - 7.5
Maleimide Reaction pH 6.5 - 7.5[22][23]
NHS Ester Reaction Time 30 - 60 minutes
Maleimide Reaction Time 2 - 24 hours[22][25]
Temperature 4°C to Room Temperature[22][25]
Typical Yield 50 - 70%[26][27][28]

General Experimental Workflow

General_Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Ligand, Buffers) Start->Reagent_Prep Conjugation Conjugation Reaction (Choose appropriate protocol) Reagent_Prep->Conjugation Purification Purification of Conjugate (Desalting, Dialysis, Chromatography) Conjugation->Purification Characterization Characterization (Mass Spec, HPLC, etc.) Purification->Characterization End End Characterization->End

Purification and Characterization

Proper purification and characterization are critical to ensure the quality and efficacy of the final conjugate.

  • Purification:

    • Size-Exclusion Chromatography (SEC) / Desalting: Effective for removing small molecule reagents from larger conjugates.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying and analyzing the final conjugate, especially for smaller ligands.[8]

    • Dialysis: A simple method for removing small molecule impurities.

  • Characterization:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate.

    • HPLC: To assess the purity of the conjugate.

    • NMR Spectroscopy: Can be used to confirm the structure of the conjugate, particularly for small molecule ligands.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inactive reagents (e.g., hydrolyzed EDC or NHS)Use fresh, high-quality reagents. Prepare EDC/NHS solutions immediately before use.
Incorrect pHOptimize the pH for each reaction step as indicated in the protocols.
Steric hindranceIncrease reaction time or temperature. Consider a longer PEG linker if available.
Side Reactions Non-specific reactionsUse a two-step protocol where possible. Ensure proper quenching of the reaction.
Oxidation of thiolsDegas buffers and flush the reaction vessel with an inert gas. Include EDTA in thiol reaction buffers.
Difficulty in Purification Similar properties of starting materials and productUtilize a different chromatography method (e.g., ion exchange if there is a charge difference).

By following these detailed protocols and considering the provided quantitative data, researchers can successfully conjugate this compound to a variety of ligands for their specific applications in research and drug development.

References

Application Notes and Protocols for Boc-NH-PEG12-NH2 Reaction with NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-NH2 is a heterobifunctional linker containing a Boc-protected amine and a free primary amine, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[][2] This discrete PEG linker is extensively utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents.[3][4] The primary amine allows for facile reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, while the Boc-protected amine provides an orthogonal handle for subsequent conjugation steps after deprotection.[][] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[]

This document provides detailed protocols for the reaction of this compound with NHS esters, including Boc deprotection, the conjugation reaction, and purification and characterization of the final product.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an organic solvent in the presence of a non-nucleophilic base to ensure the amine is deprotonated and thus more nucleophilic.[6]

Data Presentation

Table 1: Typical Reaction Conditions for NHS Ester Conjugation
ParameterConditionNotes
Solvent Anhydrous DMF, DCM, DMSO, or THFEnsure the solvent is anhydrous to prevent hydrolysis of the NHS ester.[6]
Reactant Ratio 1:1 to 1:2 (this compound : NHS Ester)A slight excess of the NHS ester can be used to drive the reaction to completion.[6]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Use 2-3 equivalents of a non-nucleophilic base.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature.[7]
Reaction Time 3 - 24 hoursMonitor reaction progress by TLC or LC-MS.[6]
Table 2: Boc Deprotection Conditions
ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc deprotection.[8][9]
Concentration 20-50% TFA in DCM (v/v)The concentration can be adjusted based on the substrate's sensitivity.[9]
Temperature 0 °C to Room TemperatureStart at 0 °C and allow to warm to room temperature.[9]
Reaction Time 1 - 2 hoursMonitor reaction progress by TLC or LC-MS.[9]
Work-up Co-evaporation with toluene (B28343) to remove residual TFA.[7]Neutralization with a mild base may be necessary for subsequent steps.[7]

Experimental Protocols

Protocol 1: Conjugation of this compound with an NHS Ester

Materials:

  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin-Layer Chromatography (TLC) plates

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • In a clean, dry flask, dissolve the NHS ester (1.2 equivalents) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • To the this compound solution, add TEA or DIPEA (3 equivalents).

  • Slowly add the NHS ester solution to the this compound solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 3-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be directly purified by preparative RP-HPLC to isolate the Boc-NH-PEG12-NH-conjugate.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-NH-PEG12-NH-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-NH-PEG12-NH-conjugate in anhydrous DCM (e.g., 10 mg/mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.[7]

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.[7]

  • The resulting deprotected conjugate (as a TFA salt) can be used directly in subsequent steps or neutralized.

Purification and Characterization

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying the crude reaction mixture to obtain a highly pure product.

  • Size-Exclusion Chromatography (SEC): Useful for separating the PEGylated conjugate from smaller unreacted molecules, especially when conjugating to larger biomolecules.[7]

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final conjugate and to assess the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

Visualizations

ReactionMechanism Boc_PEG_NH2 This compound Intermediate Tetrahedral Intermediate Boc_PEG_NH2->Intermediate Nucleophilic Attack NHS_Ester R-CO-NHS (NHS Ester) NHS_Ester->Intermediate Base Base (e.g., TEA) Base->Boc_PEG_NH2 Deprotonation Conjugate Boc-NH-PEG12-NH-CO-R (Conjugate) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide Intermediate->NHS Release

Caption: Reaction mechanism of this compound with an NHS ester.

ExperimentalWorkflow start Start dissolve_reactants Dissolve this compound and NHS Ester in DMF start->dissolve_reactants add_base Add Base (TEA/DIPEA) dissolve_reactants->add_base react React at Room Temperature (3-24h) add_base->react monitor_reaction Monitor by TLC/LC-MS react->monitor_reaction monitor_reaction->react Incomplete purify Purify by RP-HPLC monitor_reaction->purify Complete characterize Characterize by LC-MS and NMR purify->characterize deprotection Boc Deprotection (TFA/DCM) characterize->deprotection final_product Final Conjugate deprotection->final_product

References

Application Notes and Protocols for Boc-NH-PEG12-NH2 Coupling with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length, playing a pivotal role in modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a Boc-protected amine and a free primary amine, separated by a 12-unit PEG chain. This configuration allows for the sequential and controlled conjugation of two different molecules. The free amine can readily react with a carboxylic acid to form a stable amide bond, while the Boc-protected amine can be deprotected under mild acidic conditions to expose a second amine for further functionalization.[] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]

This document provides detailed application notes and experimental protocols for the efficient coupling of this compound with carboxylic acids using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6]

  • Formation of a Semi-Stable NHS Ester: To mitigate the hydrolysis of the unstable O-acylisourea intermediate, NHS is introduced. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester then reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[7]

Applications

The coupling of this compound with carboxylic acids is a fundamental step in various research and development areas:

  • PROTACs Synthesis: The linker is used to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, facilitating targeted protein degradation.[1][2]

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach cytotoxic drugs to antibodies, improving the therapeutic index.

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins to enhance their therapeutic properties.

  • Surface Modification: Functionalization of surfaces, nanoparticles, and quantum dots to improve biocompatibility and reduce non-specific binding.[8]

  • Drug Delivery: Improving the solubility and stability of small molecule drugs.

Data Presentation: Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the coupling of a generic small molecule carboxylic acid to this compound. Optimization may be required for specific substrates.

ParameterRecommended RangeRationale
Molar Ratio (Carboxylic Acid : EDC : NHS) 1 : 1.2 : 1.2 to 1 : 2 : 2An excess of coupling reagents ensures efficient activation of the carboxylic acid.[9]
Molar Ratio (Activated Acid : this compound) 1 : 1 to 1 : 1.5A slight excess of the amine can help drive the reaction to completion.
Solvent Anhydrous DMF or DCMThese solvents are suitable for dissolving both the PEG linker and many small molecule carboxylic acids.
Activation pH 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate.[6]
Coupling pH 7.2 - 8.5Facilitates the deprotonation of the primary amine for nucleophilic attack.[7]
Reaction Temperature Room Temperature (20-25°C)Mild conditions that are generally well-tolerated by most molecules.
Activation Time 15 - 60 minutesSufficient time for the formation of the NHS ester.
Coupling Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[6]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of a Small Molecule Carboxylic Acid to this compound in an Organic Solvent

This protocol is suitable for small molecules soluble in organic solvents like DMF or DCM.

Materials and Reagents:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • LC-MS system for reaction monitoring

  • Reversed-phase HPLC or flash chromatography system for purification

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.[6]

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add the activated carboxylic acid-NHS ester solution to the this compound solution.

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.[6]

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by reversed-phase HPLC or flash chromatography to obtain the pure Boc-NH-PEG12-conjugate.

Protocol 2: Boc Deprotection of the PEG-Conjugate

This protocol outlines the removal of the Boc protecting group to yield the free amine for subsequent reactions.

Materials and Reagents:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the conjugated molecule contains acid-sensitive groups, TIS can be added as a scavenger (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Characterization of the Conjugate

The successful synthesis of the Boc-NH-PEG12-conjugate and its deprotected form should be confirmed by appropriate analytical techniques:

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

  • ¹H NMR: To verify the structure of the conjugate, including the presence of the PEG chain and the coupled molecule.

  • HPLC: To determine the purity of the final product. A C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA is a common method.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Coupling Yield Hydrolysis of EDC or NHS esterUse fresh, anhydrous reagents and solvents. Equilibrate reagents to room temperature before opening to prevent condensation.
Incorrect pHEnsure the activation step is performed under slightly acidic conditions and the coupling step at a pH of 7.2-8.5.
Presence of primary amines in buffersUse amine-free buffers such as MES or PBS for the reaction.
Multiple Products Observed Side reactionsOptimize the stoichiometry of reagents. Consider using a more specific coupling reagent if necessary.
Impurities in starting materialsEnsure the purity of the carboxylic acid and this compound before starting the reaction.
Incomplete Boc Deprotection Insufficient acid strength or concentrationIncrease the concentration of TFA (e.g., from 20% to 50% in DCM).
Inadequate reaction time or temperatureExtend the reaction time and monitor the progress by TLC or LC-MS.

Visualizations

G EDC/NHS Coupling Reaction Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Final_Product Boc-NH-PEG12-NH-CO-R (Stable Amide Bond) NHS_Ester->Final_Product + this compound Boc_PEG_Amine This compound G Experimental Workflow for this compound Coupling Start Start Activate_Acid Activate Carboxylic Acid with EDC/NHS Start->Activate_Acid Prepare_Amine Prepare this compound Solution Start->Prepare_Amine Coupling Couple Activated Acid and Amine Activate_Acid->Coupling Prepare_Amine->Coupling Monitor Monitor Reaction (TLC, LC-MS) Coupling->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify Conjugate (HPLC, Flash Chromatography) Workup->Purify Characterize Characterize Product (LC-MS, NMR, HPLC) Purify->Characterize End End Characterize->End G Troubleshooting Logic for Low Coupling Yield Problem Low or No Yield Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Problem->Check_Reagents Check_pH Verify Reaction pH (Activation & Coupling) Problem->Check_pH Check_Buffer Ensure Amine-Free Buffer Problem->Check_Buffer Optimize_Stoichiometry Optimize Molar Ratios Check_Reagents->Optimize_Stoichiometry Check_pH->Optimize_Stoichiometry Check_Buffer->Optimize_Stoichiometry Solution Improved Yield Optimize_Stoichiometry->Solution

References

Application Notes and Protocols: Step-by-Step Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a critical amine protecting group in the synthesis and application of polyethylene (B3416737) glycol (PEG) linkers.[1][2] Its widespread use in bioconjugation, drug delivery, and the development of therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs) stems from its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1] This acid-lability allows for the controlled, sequential synthesis of complex biomolecules.[1] These application notes provide detailed protocols for the deprotection of Boc-protected PEG linkers, quantitative data on various reaction conditions, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Chemical Principle of Boc Deprotection

The Boc group is readily cleaved from an amine under acidic conditions through a process called acidolysis.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4] The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[2] The tert-butyl cation can be quenched by scavengers or may react to form isobutylene.[4]

cluster_reaction Boc Deprotection Mechanism Boc_PEG_Amine Boc-NH-PEG-R Protonation Protonation (+ H⁺) Boc_PEG_Amine->Protonation Protonated_Intermediate Boc(H⁺)-NH-PEG-R Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Carbamic_Acid HOC(O)-NH-PEG-R (Carbamic Acid) Cleavage->Carbamic_Acid tBu_Cation ⁺C(CH₃)₃ (tert-butyl cation) Cleavage->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₃N⁺-PEG-R (Amine Salt) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 cluster_workflow Boc Deprotection Workflow Start Start: Boc-Protected PEG Linker Dissolve 1. Dissolve Linker in anhydrous DCM Start->Dissolve Cool 2. Cool to 0°C (Ice Bath) Dissolve->Cool Add_TFA 3. Add TFA (20-50%) and optional scavenger (TIS) Cool->Add_TFA React 4. Stir at 0°C to RT (1-2 hours) Add_TFA->React Monitor 5. Monitor Progress (TLC or LC-MS) React->Monitor Concentrate 6. Concentrate (Rotary Evaporation) Monitor->Concentrate Neutralize 7. Neutralize (Optional) with NaHCO₃ wash Concentrate->Neutralize Dry_Isolate 8. Dry and Isolate Free Amine Product Neutralize->Dry_Isolate End End: Deprotected PEG Linker Dry_Isolate->End

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA) in Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread use is attributed to its stability under various reaction conditions and its susceptibility to cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for the removal of the Boc group due to its strong acidity, high volatility which simplifies product isolation, and its ability to effect a clean and rapid deprotection.[1][4]

This document provides a comprehensive guide to the use of Trifluoroacetic acid (TFA) for the removal of the Boc protecting group, covering the underlying mechanism, potential side reactions, the critical role of scavengers, detailed experimental protocols, and troubleshooting.

Mechanism of Boc Deprotection

The removal of the Boc group by TFA proceeds via an acid-catalyzed E1 elimination mechanism. The process can be broken down into the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2][5]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][2][5]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2][5]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1][5]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the reaction generates carbon dioxide gas.[1][2][5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Salt Formation BocN R-NH-Boc ProtonatedBoc R-NH-Boc⁺-H BocN->ProtonatedBoc Hplus H⁺ (from TFA) ProtonatedBoc_c1 R-NH-Boc⁺-H TertButylCation t-Bu⁺ CarbamicAcid R-NH-COOH CarbamicAcid_c2 R-NH-COOH ProtonatedBoc_c1->TertButylCation ProtonatedBoc_c1->CarbamicAcid CO2 CO₂ (gas) FreeAmine R-NH₂ FreeAmine_c3 R-NH₂ CarbamicAcid_c2->CO2 CarbamicAcid_c2->FreeAmine TFA_anion TFA⁻ AmineSalt R-NH₃⁺TFA⁻ FreeAmine_c3->AmineSalt Hplus2 H⁺ (from TFA)

Mechanism of TFA-mediated Boc deprotection.

Potential Side Reactions and the Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to several undesired side reactions, most notably the alkylation of electron-rich amino acid residues.[1][6]

Susceptible Amino Acid Residues:

  • Tryptophan (Trp): The indole (B1671886) side chain is highly susceptible to alkylation.[7]

  • Methionine (Met): The thioether side chain can be alkylated.

  • Cysteine (Cys): The free thiol can be alkylated.

  • Tyrosine (Tyr): The phenolic ring is prone to alkylation.[6]

To mitigate these side reactions, scavengers are added to the cleavage cocktail. Scavengers are nucleophilic species that react with and neutralize the electrophilic tert-butyl cations, thus preventing them from modifying the peptide.[6]

Common Scavengers and Their Applications

ScavengerConcentration (%)Target/FunctionReference(s)
Water (H₂O)2.5 - 5General scavenger for tert-butyl cations.[1]
Triisopropylsilane (TIS)1 - 2.5Reduces trityl groups and prevents tryptophan alkylation.[1]
Triethylsilane (TES)5 - 10Effective at reducing the tert-butyl cation to isobutane.[4]
Ethanedithiol (EDT)2.5Protects cysteine and methionine from oxidation and alkylation.[1]
Thioanisole5Accelerates deprotection of Arg(Pmc) and scavenges cations.[1]
Phenol5Scavenges trityl groups.[1]

A commonly used scavenger cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[7][8] For peptides containing multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be employed.[6]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by the concentration of TFA, reaction time, and temperature. The following table summarizes common reaction conditions.

TFA Concentration and Reaction Conditions for Boc Deprotection

TFA Concentration (%)Reaction TimeTemperatureNotesReference(s)
252 hoursRoom TemperatureA common and generally effective condition.[1]
5030 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[1]
5530 minutesRoom TemperatureShown to yield higher purity peptides compared to 100% TFA in some cases.[1][9]
100 (neat TFA)5 - 15 minutesRoom TemperatureVery rapid but may lead to increased side products.[1]

Experimental Protocols

Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is suitable for the deprotection of a peptide attached to a solid support.

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM) for washing

  • Reaction vessel for solid-phase synthesis

  • Shaker or bubbler

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Washing: Wash the peptide-resin with DCM to remove any residual solvents from previous steps.

  • Deprotection: Add the freshly prepared TFA cleavage cocktail to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. The resin may change color during this step.[1]

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Resin Wash: Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Precipitation: Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Isolation: Isolate the peptide by centrifugation and decantation or by filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Drying: Dry the peptide under vacuum.

SPPS_Boc_Deprotection_Workflow Start Start with Boc-protected peptide-resin Wash_DCM Wash resin with DCM Start->Wash_DCM Add_TFA_Cocktail Add TFA cleavage cocktail Wash_DCM->Add_TFA_Cocktail Agitate Agitate for 2-4 hours at room temperature Add_TFA_Cocktail->Agitate Filter Filter to collect filtrate (contains peptide) Agitate->Filter Wash_TFA Wash resin with TFA Filter->Wash_TFA Combine_Filtrates Combine filtrates Wash_TFA->Combine_Filtrates Precipitate Precipitate peptide in cold diethyl ether Combine_Filtrates->Precipitate Isolate Isolate peptide by centrifugation/filtration Precipitate->Isolate Wash_Ether Wash peptide with cold diethyl ether Isolate->Wash_Ether Dry Dry peptide under vacuum Wash_Ether->Dry End Obtain deprotected peptide Dry->End

Workflow for Boc deprotection in SPPS.

Protocol 2: Boc Deprotection in Solution-Phase Synthesis

This protocol describes the deprotection of a Boc-protected compound in solution.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (refer to the quantitative data table).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporation: To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.[1]

  • Product Isolation: The crude product can be purified by an appropriate method, such as precipitation from cold ether or chromatography.

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate safety measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Avoid inhalation of TFA vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • TFA can damage vacuum pumps and other equipment; use of a cold trap and acid-resistant pump components is recommended.[10]

Troubleshooting

ProblemPossible CauseSolution
Incomplete Boc DeprotectionInsufficient acid concentration, reaction time, or low temperature.Increase the TFA concentration, extend the reaction time, or allow the reaction to proceed at room temperature. Monitor by TLC or LC-MS.[4][6]
Low YieldSide reactions, incomplete reaction, or loss during work-up.Ensure appropriate scavengers are used. Optimize reaction conditions and be careful during product isolation steps.
Unwanted Side Products (e.g., +56 Da mass addition)Alkylation by the tert-butyl cation.Use an appropriate scavenger cocktail based on the amino acid composition of your peptide.[4][6]

Conclusion

The removal of the Boc protecting group with Trifluoroacetic acid is a fundamental and widely practiced transformation in organic and peptide chemistry. A thorough understanding of the reaction mechanism, potential side reactions, and the judicious use of scavengers are paramount for achieving high yields and purity of the desired product. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement TFA-mediated Boc deprotection in their synthetic endeavors.

References

Application Notes and Protocols for Boc-NH-PEG12-NH2 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-NH2 is a heterobifunctional linker molecule that is increasingly pivotal in the development of sophisticated drug delivery systems.[1][][3] Its structure, featuring a Boc-protected amine on one terminus and a free amine on the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the conjugation of targeting ligands to drug carriers such as nanoparticles.[4][5] The PEG component enhances the biocompatibility and solubility of the resulting conjugate, while the distinct terminal groups allow for controlled, stepwise conjugation reactions.[1][3] These attributes make this compound an ideal candidate for constructing targeted drug delivery vehicles designed to enhance therapeutic efficacy and minimize off-target effects. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted nanoparticle-based drug delivery systems.

Principle of Application

The core utility of this compound in targeted drug delivery lies in its ability to act as a molecular bridge. The free amine group can be reacted with an activated functional group on the surface of a nanoparticle (e.g., a carboxyl group to form an amide bond). Following this conjugation, the Boc protecting group is removed under acidic conditions to expose a new primary amine. This newly deprotected amine is then available to be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule, which can recognize and bind to specific receptors overexpressed on diseased cells.[1][] This strategic approach ensures precise control over the orientation and attachment of the targeting ligand, a critical factor in the efficacy of the targeted system.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key characteristics.

PropertyValueReference
Molecular Weight 688.84 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Solubility Soluble in DMSO, DMF, chloroform, methylene (B1212753) chloride, and water[6]
Storage Conditions 4°C, protected from light. In solvent: -80°C for 6 months or -20°C for 1 month.[6]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of targeted nanoparticles. Optimization may be required based on the specific nanoparticle, drug, and targeting ligand.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (NH2-PEG12-NH2) as a TFA salt can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

G cluster_0 Boc Deprotection Workflow start Dissolve this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (1-2h) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor evaporate Remove Solvent and Excess TFA monitor->evaporate neutralize Neutralize and Purify evaporate->neutralize product Deprotected NH2-PEG12-NH2 neutralize->product

Figure 1: Workflow for the deprotection of the Boc group from this compound.

Protocol 2: Conjugation of Deprotected Linker to Carboxylated Nanoparticles

This protocol outlines the attachment of the deprotected NH2-PEG12-NH2 linker to nanoparticles that have carboxyl groups on their surface.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, liposomes with carboxylated lipids)

  • Deprotected NH2-PEG12-NH2

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (pH 6.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Centrifugal filter units or dialysis cassettes for purification

Procedure:

  • Disperse the carboxylated nanoparticles in MES buffer.

  • Add EDC (5 molar excess to carboxyl groups) and NHS (2.5 molar excess to carboxyl groups) to the nanoparticle suspension.

  • Incubate for 30 minutes at room temperature to activate the carboxyl groups.

  • Add the deprotected NH2-PEG12-NH2 (10 molar excess to nanoparticles) to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the amine-functionalized nanoparticles from unreacted linker and coupling agents using centrifugal filtration or dialysis against PBS.

  • Characterize the resulting amine-functionalized nanoparticles to confirm successful conjugation.

Protocol 3: Conjugation of a Targeting Ligand to Amine-Functionalized Nanoparticles

This protocol describes the attachment of a targeting ligand (e.g., an antibody) to the amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 2)

  • Targeting ligand with a reactive group (e.g., carboxyl group on an antibody)

  • EDC and NHS

  • PBS (pH 7.4)

  • Quenching buffer (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)

  • Purification system (e.g., size exclusion chromatography or centrifugal filters)

Procedure:

  • Activate the carboxyl groups on the targeting ligand by dissolving it in PBS and adding EDC and NHS. Incubate for 30 minutes at room temperature.

  • Add the activated targeting ligand to the suspension of amine-functionalized nanoparticles.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS esters.

  • Purify the targeted nanoparticles from unconjugated ligands and byproducts using an appropriate purification method.

  • Characterize the final targeted nanoparticle system for size, zeta potential, drug loading (if applicable), and targeting ligand density.

G cluster_1 Targeted Nanoparticle Synthesis Workflow np Carboxylated Nanoparticle activate_np Activate NP with EDC/NHS np->activate_np linker NH2-PEG12-NH2 conjugate_linker Conjugate Linker to NP linker->conjugate_linker activate_np->conjugate_linker amine_np Amine-Functionalized NP conjugate_linker->amine_np conjugate_ligand Conjugate Ligand to Amine-NP amine_np->conjugate_ligand ligand Targeting Ligand (e.g., Antibody) activate_ligand Activate Ligand with EDC/NHS ligand->activate_ligand activate_ligand->conjugate_ligand targeted_np Targeted Nanoparticle conjugate_ligand->targeted_np

Figure 2: General workflow for the synthesis of targeted nanoparticles using this compound.

Characterization and Expected Data

Thorough characterization of the synthesized targeted nanoparticles is crucial. The following tables present hypothetical but realistic quantitative data for a model targeted nanoparticle system.

Table 1: Physicochemical Characterization of Nanoparticles at Different Stages of Synthesis

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles 120 ± 50.15 ± 0.02-25 ± 3
Amine-Functionalized NPs 135 ± 60.18 ± 0.03+15 ± 4
Targeted Nanoparticles 150 ± 80.20 ± 0.03+5 ± 2

Table 2: Drug Loading and Encapsulation Efficiency

ParameterValue
Drug Loading Capacity (%) 5.2 ± 0.4
Encapsulation Efficiency (%) 85 ± 5

Table 3: In Vitro and In Vivo Performance Metrics

MetricNon-Targeted NanoparticlesTargeted Nanoparticles
Cellular Uptake (Target Cells, %) 25 ± 475 ± 6
IC50 (Target Cells, µM) 1.5 ± 0.20.3 ± 0.05
Tumor Accumulation (% Injected Dose/g) 3.5 ± 0.59.8 ± 1.2

Signaling Pathway and Mechanism of Action

The targeted nanoparticles developed using this compound are designed to exploit specific biological pathways for enhanced therapeutic effect. For instance, a nanoparticle targeted to a receptor that is overexpressed on cancer cells will undergo receptor-mediated endocytosis, a highly efficient internalization mechanism.

G cluster_2 Mechanism of Targeted Drug Delivery tnp Targeted Nanoparticle binding Receptor Binding tnp->binding receptor Cell Surface Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome release Drug Release from Nanoparticle endosome->release target Intracellular Target (e.g., DNA, Kinases) release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Figure 3: Conceptual signaling pathway for targeted nanoparticle uptake and action.

Conclusion

This compound is a valuable tool for the rational design and synthesis of targeted drug delivery systems. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of highly specific and effective therapeutic nanoparticles. The protocols and data presented herein provide a comprehensive guide for researchers and developers working to advance the field of targeted therapeutics. While the provided quantitative data is illustrative, it reflects the expected improvements in performance when moving from non-targeted to targeted systems, underscoring the potential of this technology to revolutionize disease treatment.

References

Application Notes and Protocols: Synthesis of a BRD4-Targeting PROTAC Using a PEG12 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2] The inclusion of a PEG chain can improve the aqueous solubility and cell permeability of the PROTAC molecule.[2] Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2]

This document provides a detailed protocol for the synthesis of a PROTAC utilizing a discrete PEG12 linker to target the bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and is a key regulator of gene expression, making it a prominent target in cancer research. The described PROTAC links a JQ1 derivative, a potent BRD4 inhibitor, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein molecules.[2]

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (JQ1-PEG12-VHL) PROTAC->Ternary E3 E3 Ubiquitin Ligase (VHL) E3->Ternary Ternary->PROTAC Release & Reuse PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Materials and Reagents

ReagentSupplierCatalog Number
Amine-functionalized JQ1 derivativeCustom SynthesisN/A
Hydroxy-PEG12-acidBroadPharmBP-22345
(S,R,S)-AHPC-NH2 (VHL Ligand)MedChemExpressHY-100898
HATUSigma-Aldrich8.51013
DIPEASigma-Aldrich387649
Anhydrous DMFSigma-Aldrich227056
Anhydrous DCMSigma-Aldrich270997
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich240775
Triethylamine (TEA)Sigma-Aldrich471283
Ethyl acetate (B1210297)Sigma-Aldrich270989
Saturated aqueous NaHCO3Fisher ScientificS233-500
BrineFisher ScientificS271-1
Anhydrous Na2SO4Sigma-Aldrich239313
Silica (B1680970) gel for column chromatographySigma-Aldrich288624
Preparative HPLC systemWatersVaries

Experimental Protocols

The synthesis of the BRD4-targeting PROTAC is a two-step process. The first step involves the coupling of the amine-functionalized JQ1 derivative to the Hydroxy-PEG12-acid linker. The second step is the coupling of the JQ1-PEG12-OH intermediate to the VHL E3 ligase ligand.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of JQ1-PEG12-OH Intermediate cluster_step2 Step 2: Synthesis of Final PROTAC JQ1_NH2 Amine-functionalized JQ1 HATU_DIPEA1 HATU, DIPEA DMF, RT, 4h JQ1_NH2->HATU_DIPEA1 PEG12_acid Hydroxy-PEG12-acid PEG12_acid->HATU_DIPEA1 JQ1_PEG12_OH JQ1-PEG12-OH Intermediate HATU_DIPEA1->JQ1_PEG12_OH Purification1 Purification (Flash Chromatography) JQ1_PEG12_OH->Purification1 JQ1_PEG12_OH_input JQ1-PEG12-OH Purification1->JQ1_PEG12_OH_input TsCl_TEA 1. TsCl, TEA, DCM, 0°C to RT 2. VHL-NH2, DIPEA, DMF, 60°C JQ1_PEG12_OH_input->TsCl_TEA Final_PROTAC Final PROTAC (JQ1-PEG12-VHL) TsCl_TEA->Final_PROTAC VHL_NH2 VHL Ligand (VHL-NH2) VHL_NH2->TsCl_TEA Purification2 Purification (Preparative HPLC) Final_PROTAC->Purification2

Workflow for the two-step synthesis of a PROTAC.
Step 1: Synthesis of JQ1-PEG12-OH Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the Hydroxy-PEG12-acid linker and the amine-functionalized JQ1 derivative.[1]

  • To a solution of Hydroxy-PEG12-acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized JQ1 derivative (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG12-OH intermediate.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG12-VHL)

This step involves the activation of the terminal hydroxyl group of the JQ1-PEG12-OH intermediate, followed by coupling to the amine-containing VHL E3 ligase ligand.[1]

  • Dissolve the JQ1-PEG12-OH intermediate (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (JQ1-PEG12-OTs).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude tosylated intermediate and the VHL E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of a representative BRD4-targeting PROTAC.

Table 1: Reagent Quantities and Expected Yield for Final PROTAC Synthesis

Reagent/ProductMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
JQ1-PEG12-OTs(Calculated)1001.0->95%
VHL Ligand(Known)(Calculated)1.1->98%
Final PROTAC (Calculated) - - 40-60 >99%

Table 2: Characterization Data for the Final PROTAC

Analytical MethodExpected Result
¹H NMR, ¹³C NMRPeaks corresponding to the JQ1 ligand, the PEG linker, and the VHL E3 ligase ligand.
HRMSAccurate mass corresponding to the calculated molecular formula of the final PROTAC.
HPLCA single major peak in the chromatogram, confirming high purity.[2]

Table 3: Biological Activity of the Final PROTAC

AssayCell LineParameterValue (nM)
BRD4 Degradation22Rv1DC50< 5
Cell Viability22Rv1IC50~10
Binding Affinity (to BRD4)-Kd~100
Binding Affinity (to VHL)-Kd~200

Biological Evaluation Protocols

Western Blot for BRD4 Degradation
  • Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for 24 hours.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Quantify band intensities to determine the DC50 value (the concentration at which 50% of the target protein is degraded).

Cell Viability Assay
  • Seed 22Rv1 cells in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubate for 72 hours.

  • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Binding Affinity Assays

Binding affinities of the PROTAC to BRD4 and the VHL E3 ligase can be determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the dissociation constant (Kd).

Logical_Relationship Successful_Synthesis Successful PROTAC Synthesis High_Purity High Purity (>99%) Successful_Synthesis->High_Purity Correct_Structure Correct Structure (NMR, HRMS) Successful_Synthesis->Correct_Structure Biological_Activity Potent Biological Activity High_Purity->Biological_Activity Correct_Structure->Biological_Activity Target_Degradation Efficient Target Degradation (low DC50) Biological_Activity->Target_Degradation Cellular_Effect Desired Cellular Effect (e.g., low IC50) Biological_Activity->Cellular_Effect Therapeutic_Potential Therapeutic Potential Target_Degradation->Therapeutic_Potential Cellular_Effect->Therapeutic_Potential

Logical relationship for successful PROTAC development.

Conclusion

This document provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC utilizing a Hydroxy-PEG12-acid linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands.[2] The provided methodologies for purification, characterization, and biological evaluation are essential for obtaining high-purity PROTACs suitable for further investigation as potential therapeutic agents. Researchers can adapt this protocol to their specific target and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary.

References

Application Notes and Protocols for the Purification of PROTACs Containing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic modalities that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, cell permeability, and optimize the formation of the ternary complex (POI-PROTAC-E3 ligase).[1][2]

However, the unique structural characteristics of PROTACs, particularly those with PEG linkers, present significant purification challenges. Their high molecular weight, increased hydrophilicity from the PEG chain, and potential for aggregation necessitate robust and optimized purification strategies to achieve the high purity required for reliable biological evaluation. This document provides detailed application notes and protocols for the purification of PROTACs containing PEG linkers, focusing on common chromatographic techniques.

Challenges in Purifying PROTACs with PEG Linkers

The purification of PEGylated PROTACs is often complicated by several factors:

  • Complex Crude Mixtures: Synthesis of PROTACs can result in a mixture of unreacted starting materials, intermediates, diastereomers (if chiral centers are present), and byproducts from side reactions.

  • Physicochemical Properties: The presence of a PEG linker can significantly alter the physicochemical properties of the PROTAC, making it a large and often amphiphilic molecule. This can lead to challenges in solubility and chromatographic behavior.

  • Peak Broadening: The inherent polydispersity of some PEG linkers can lead to broader peaks in chromatography, making it difficult to resolve the target PROTAC from closely eluting impurities.[3]

  • Aggregation: The flexible nature of the PEG linker and the potential for intermolecular interactions can lead to aggregation, which can complicate purification and analysis.

Purification Workflow

A multi-step purification strategy is often necessary to achieve high purity for PROTACs. The general workflow involves an initial crude purification, followed by a high-resolution polishing step.

PROTAC Purification Workflow Crude PROTAC Mixture Crude PROTAC Mixture Flash Chromatography (Optional) Flash Chromatography (Optional) Crude PROTAC Mixture->Flash Chromatography (Optional) Initial Cleanup Preparative RP-HPLC Preparative RP-HPLC Crude PROTAC Mixture->Preparative RP-HPLC Direct Purification Flash Chromatography (Optional)->Preparative RP-HPLC Fraction Collection Fraction Collection Preparative RP-HPLC->Fraction Collection Purity Assessment (Analytical HPLC/UPLC-MS) Purity Assessment (Analytical HPLC/UPLC-MS) Pooling of Pure Fractions Pooling of Pure Fractions Purity Assessment (Analytical HPLC/UPLC-MS)->Pooling of Pure Fractions Purity >95% Fraction Collection->Purity Assessment (Analytical HPLC/UPLC-MS) Solvent Removal/Lyophilization Solvent Removal/Lyophilization Pooling of Pure Fractions->Solvent Removal/Lyophilization Pure PROTAC (>95%) Pure PROTAC (>95%) Solvent Removal/Lyophilization->Pure PROTAC (>95%)

Caption: A general workflow for the purification of PROTACs.

Key Purification Techniques

The most common techniques for purifying PROTACs with PEG linkers are flash chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and supercritical fluid chromatography (SFC).

Flash Chromatography

Flash chromatography is a rapid and cost-effective method for the initial cleanup of crude PROTAC mixtures.[4] It is particularly useful for removing major impurities and unreacted starting materials before a final polishing step.

Experimental Protocol: Flash Chromatography

ParameterRecommendation
Stationary Phase Silica (B1680970) gel (40-63 µm particle size) is common for normal-phase. C18-bonded silica is used for reversed-phase flash chromatography.[5][6]
Mobile Phase Normal-Phase: A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. Reversed-Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[7]
Sample Loading Dry loading is often preferred to improve resolution. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel or celite, and then load the dried material onto the column.
Elution A stepwise or linear gradient is used to elute the PROTAC. The gradient is typically developed based on preliminary analysis by thin-layer chromatography (TLC).
Fraction Collection Fractions are collected and analyzed by TLC or analytical HPLC/UPLC-MS to identify those containing the pure product.

Quantitative Data Summary: Flash Chromatography

AnalyteLoadingPurity AchievedRecoveryReference
Crude Peptide '18A'100 mg60-88%48%[7]
PYY (3-36) Peptide~167 mg>95%~40%[7]

Note: Data for peptides is often used as a proxy due to the limited availability of specific quantitative data for PROTACs in the public domain. The complexity of PROTACs may result in different recovery and purity values.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most powerful and widely used technique for the final purification of PROTACs, capable of achieving high purity levels.[8] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Experimental Protocol: Preparative RP-HPLC

ParameterRecommendation
Stationary Phase C18 bonded silica is the most common choice. C4 or C8 columns can also be used, particularly for very hydrophobic PROTACs.[8]
Mobile Phase A Water with 0.1% TFA or 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% TFA or 0.1% formic acid.
Gradient A linear gradient from a low to a high percentage of Mobile Phase B. A typical gradient might be 20-80% B over 40 minutes.[8]
Flow Rate Dependent on the column diameter. For a 19 mm ID column, a flow rate of 15-20 mL/min is common.
Detection UV detection, typically at 214 nm and 254 nm.
Sample Preparation Dissolve the crude or partially purified PROTAC in a minimal amount of a compatible solvent (e.g., DMSO or DMF) and filter through a 0.22 or 0.45 µm syringe filter before injection.[8]

Quantitative Data Summary: RP-HPLC

AnalytePurity AchievedRecoveryReference
Thalidomide-O-PEG5-Acid PROTAC>95%Not specified[8]
Amide-type PROTAC 2>99%Not specified[9]
Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular "green" purification technique that uses supercritical carbon dioxide as the main mobile phase. It offers several advantages over HPLC, including faster separations, reduced solvent consumption, and easier solvent removal. SFC provides orthogonal selectivity to RP-HPLC, making it a valuable tool for purifying complex PROTACs.

Experimental Protocol: Preparative SFC

ParameterRecommendation
Stationary Phase A variety of stationary phases can be used, with chiral stationary phases being common for separating enantiomers. For achiral separations, columns like 2-ethylpyridine (B127773) are often effective.[3]
Mobile Phase Supercritical CO2 with a co-solvent, typically methanol, ethanol, or isopropanol.
Gradient A gradient of the co-solvent is used to elute the compounds.
Temperature & Pressure These are critical parameters that are optimized to maintain the CO2 in a supercritical state and to fine-tune the separation.
Sample Preparation The sample should be dissolved in the co-solvent or a compatible organic solvent.

Quantitative Data Summary: SFC

FeaturePerformanceReference
Speed Generally 3-5 times faster than HPLC.
Solvent Consumption Significantly lower than HPLC, with CO2 being recycled.
Purity Capable of achieving high purity, comparable to HPLC.
Recovery Generally good, but can be compound-dependent.

Impact of PEG Linker Length on Purification

The length of the PEG linker can influence the chromatographic behavior of the PROTAC.

PEG Linker Impact cluster_0 Short PEG Linker cluster_1 Long PEG Linker Less Hydrophilic Less Hydrophilic More 'Small Molecule-like' More 'Small Molecule-like' Sharper Peaks in RP-HPLC Sharper Peaks in RP-HPLC More Hydrophilic More Hydrophilic Increased 'Polymer-like' Character Increased 'Polymer-like' Character Broader Peaks in RP-HPLC Broader Peaks in RP-HPLC Potential for Aggregation Potential for Aggregation PROTAC with PEG Linker PROTAC with PEG Linker Short PEG Linker Short PEG Linker PROTAC with PEG Linker->Short PEG Linker shorter chain Long PEG Linker Long PEG Linker PROTAC with PEG Linker->Long PEG Linker longer chain

Caption: Impact of PEG linker length on PROTAC properties.

  • Increased Retention Time in RP-HPLC: As the PEG chain length increases, the overall hydrophilicity of the PROTAC increases. This can lead to earlier elution (shorter retention times) in reversed-phase chromatography. However, the increased size and potential for interactions with the stationary phase can sometimes lead to longer retention times. The exact behavior will depend on the overall structure of the PROTAC.

  • Peak Broadening: Longer and more polydisperse PEG linkers can contribute to peak broadening in chromatography, which can negatively impact resolution.[3]

  • Method Optimization: The choice of chromatographic conditions, such as the gradient slope and the organic modifier, may need to be adjusted based on the length of the PEG linker to achieve optimal separation. For very hydrophilic PROTACs with long PEG linkers, a shallower gradient may be required to improve resolution.

Conclusion

The purification of PROTACs containing PEG linkers requires a tailored approach that considers the unique physicochemical properties of these complex molecules. A combination of purification techniques, typically starting with flash chromatography for initial cleanup followed by preparative RP-HPLC for final polishing, is often the most effective strategy. SFC offers a promising "green" alternative with orthogonal selectivity. Careful optimization of chromatographic parameters is crucial to overcome challenges such as peak broadening and to achieve the high purity necessary for advancing these promising therapeutic agents through the drug development pipeline.

References

Application Notes and Protocols for the Characterization of Boc-NH-PEG12-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG12-NH2 is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. It features a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The precise characterization of this linker is critical to ensure the quality, consistency, and efficacy of the resulting conjugates. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound.

Analytical Techniques Overview

A multi-technique approach is essential for the thorough characterization of this compound. This involves a combination of chromatographic and spectroscopic methods to confirm the identity, purity, and structural integrity of the molecule. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the Boc group, the PEG backbone, and the terminal amine.

  • Mass Spectrometry (MS): Determines the molecular weight of the conjugate, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and quantifies any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Methodology:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Gently vortex the vial until the sample is fully dissolved.

    • Filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Number of Scans: 1024 or more (as needed for adequate signal-to-noise).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transform with appropriate window functions.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64s~48HPEG backbone (-O-CH₂-CH₂-O-)
~3.55t2H-CH₂-CH₂-NH₂
~3.30q2H-CH₂-NH-Boc
~2.85t2H-CH₂-NH₂
~1.44s9HBoc group (-C(CH₃)₃)

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~156.0Carbonyl of Boc group (C=O)
~79.0Quaternary carbon of Boc group (-C(CH₃)₃)
~70.5PEG backbone (-O-CH₂-CH₂-O-)
~41.5-CH₂-NH₂
~40.3-CH₂-NH-Boc
~28.4Methyl carbons of Boc group (-C(CH₃)₃)
Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • System: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

  • LC-MS Parameters:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.[2]

    • Flow Rate: 0.2-0.4 mL/min.

    • Ionization Mode: Positive ESI.

  • Data Analysis:

    • The theoretical molecular weight of this compound (C₃₁H₆₄N₂O₁₄) is 688.44 g/mol .[3][4]

    • Look for the protonated molecular ion [M+H]⁺ at m/z 689.45 and other adducts (e.g., [M+Na]⁺ at m/z 711.43).

Quantitative Data Summary:

ParameterTheoretical ValueObserved Value
Molecular FormulaC₃₁H₆₄N₂O₁₄-
Molecular Weight688.44 g/mol 688.4 g/mol
[M+H]⁺ (m/z)689.45689.5
[M+Na]⁺ (m/z)711.43711.4
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound conjugate.

Methodology:

  • System: HPLC or UPLC system with a UV or Charged Aerosol Detector (CAD).[5][6]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[7]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[2]

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 214 nm or CAD.

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area.

Quantitative Data Summary:

ParameterResult
Retention Time12.5 min
Purity (%)>98%
Major Impurity (%)<0.5%
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Methodology:

  • System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups.

Expected FTIR Data:

Wavenumber (cm⁻¹)Functional GroupVibration
3350-3200N-H (Amine and Amide)Stretching
2920, 2870C-H (Alkyl)Stretching[9]
1690C=O (Boc-carbonyl)Stretching[10]
1520N-H (Amide II)Bending[10]
1100C-O-C (PEG ether)Stretching[11]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity FG Functional Group ID FTIR->FG

Caption: Experimental workflow for characterizing this compound.

logical_relationship cluster_techniques Characterization Techniques Compound This compound NMR NMR (Structure) Compound->NMR MS MS (Molecular Weight) Compound->MS HPLC HPLC (Purity) Compound->HPLC FTIR FTIR (Functional Groups) Compound->FTIR

References

Troubleshooting & Optimization

Technical Support Center: Common Problems in Boc-NH-PEG12-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during Boc-NH-PEG12-NH2 conjugation reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a 12-unit polyethylene (B3416737) glycol (PEG) spacer, which is hydrophilic and flexible. One end of the PEG chain is terminated with a primary amine (-NH2), while the other end has a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[]

Its primary applications are in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.[]

Q2: What are the reactive groups on this compound?

This compound has two key functional groups:

  • A free primary amine (-NH2): This group is nucleophilic and can react with various electrophilic functional groups.

  • A Boc-protected primary amine (Boc-NH-): The Boc group is a protecting group that renders the amine at this terminus unreactive under standard conjugation conditions. It can be removed under acidic conditions to reveal a free primary amine for subsequent reaction steps.[4]

Q3: What functional groups can the free amine of this compound react with?

The free primary amine can react with several functional groups, most commonly:

  • Activated esters (e.g., N-hydroxysuccinimide esters, NHS esters): This is a very common and efficient reaction that forms a stable amide bond.[5]

  • Carboxylic acids (-COOH): In the presence of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), the amine will form an amide bond with a carboxylic acid.[6]

  • Isothiocyanates (-NCS): This reaction forms a stable thiourea (B124793) linkage.

  • Aldehydes and ketones: Under reductive amination conditions, the amine can form a stable secondary amine linkage.

Q4: What is the purpose of the Boc protecting group?

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines. Its purpose is to temporarily block the reactivity of one of the amine groups on the PEG linker. This allows for controlled, stepwise conjugation reactions. For instance, the free amine can be reacted with a molecule of interest first. Then, after that reaction is complete, the Boc group can be removed to expose the second amine for conjugation to another molecule.[7]

Q5: How is the Boc group removed (deprotected)?

The Boc group is typically removed under acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM).[8] The deprotection reaction is usually fast and occurs at room temperature.[8] It is crucial to use "scavengers" in the deprotection cocktail, such as triisopropylsilane (B1312306) (TIS) and water, to prevent side reactions caused by the released tert-butyl cation.

II. Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Question: My conjugation yield is very low. What are the possible causes?

Answer: Low conjugation yield is a common issue that can often be traced back to reagent quality, reaction conditions, or buffer composition. Below is a step-by-step guide to troubleshoot this problem.

  • Reagent Quality and Handling:

    • Hydrolysis of Activated Esters (e.g., NHS esters): NHS esters are highly susceptible to hydrolysis in aqueous solutions.[9] Ensure your NHS ester-containing molecule is stored in a desiccator and that solutions are prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.[5]

    • Purity of this compound: Verify the purity of your PEG linker. Impurities can lead to lower than expected reactivity.

  • Suboptimal Reaction Conditions:

    • Incorrect pH: The reaction of a primary amine with an NHS ester is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[5] Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester is significantly accelerated.[5]

    • Insufficient Molar Excess: To drive the reaction to completion, a molar excess of one reagent over the other is usually required. If your target molecule is precious, using a 5- to 20-fold molar excess of the this compound linker is a good starting point.

    • Low Temperature or Short Reaction Time: While many conjugations proceed well at room temperature, some may require longer incubation times or slightly elevated temperatures to overcome activation energy barriers. Monitor the reaction progress over time using an appropriate analytical technique like HPLC or LC-MS.

  • Buffer Composition:

    • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with an activated ester, leading to significantly lower yields.[5][10] Always use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[5] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step is necessary prior to conjugation.[5]

  • Steric Hindrance:

    • If the conjugation site on your target molecule is sterically hindered, the PEG linker may have difficulty accessing it.[11] Consider using a linker with a longer PEG chain or optimizing the reaction conditions (e.g., longer reaction time, higher temperature) to overcome this. For carboxylic acid couplings, using more potent coupling agents like HATU or HBTU can be beneficial.[11]

Problem 2: Side Reactions and Impurities

Question: I am observing unexpected side products. What are the common side reactions?

Answer: The presence of side products can complicate purification and affect the quality of your final conjugate. Here are some common side reactions and how to mitigate them.

  • Hydrolysis of Activated Esters: As mentioned previously, the primary side reaction when using NHS esters is hydrolysis of the ester group. This results in an unreactive carboxylic acid. To minimize this, work quickly, use fresh reagents, and maintain the optimal pH.[9]

  • Side Reactions During Boc Deprotection:

    • Alkylation by tert-butyl cation: During the acidic removal of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine if they are present in your molecule. To prevent this, it is highly recommended to use a "scavenger cocktail" in your deprotection reagent. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

  • Formation of Aggregates:

    • PEGylated molecules, especially proteins, can sometimes aggregate. This can be influenced by the degree of PEGylation, buffer conditions, and protein concentration. If you observe aggregation, try optimizing the purification conditions, such as changing the buffer pH or ionic strength.

Problem 3: Difficulty in Purifying the Conjugate

Question: I am struggling to purify my final conjugate. What are the recommended methods?

Answer: Purification of PEGylated molecules can be challenging due to the heterogeneity of the reaction mixture. The choice of purification method depends on the properties of your conjugate and the impurities you need to remove.

  • Separation of Unreacted PEG Linker:

    • Size Exclusion Chromatography (SEC): This is a very effective method for removing smaller molecules, like the unreacted this compound, from the larger PEGylated conjugate.[11]

    • Dialysis or Tangential Flow Filtration (TFF): For large biomolecules, these methods can be used to remove small molecule impurities.

  • Removal of Unconjugated Substrate:

    • Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of your molecule. This change in charge can be exploited to separate the PEGylated conjugate from the un-PEGylated starting material.[11]

    • Hydrophobic Interaction Chromatography (HIC): PEG chains have some hydrophobic character. This can be used to separate molecules with different degrees of PEGylation.[11]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high resolution and is particularly useful for separating species with small differences in hydrophobicity.

  • Fractionation of Multi-PEGylated Species:

    • The reaction can sometimes result in molecules with one, two, or more PEG chains attached. IEX and HIC are often the methods of choice for separating these different species.

III. Experimental Protocols

Protocol 1: General Two-Step Protocol for Conjugating this compound to a Carboxylic Acid (via NHS Ester formation)

This protocol is a general guideline and may require optimization for your specific application.

Step 1: Activation of Carboxylic Acid

  • Dissolve Reagents: Dissolve your carboxylic acid-containing molecule in an appropriate amine-free buffer (e.g., MES buffer, pH 5.0-6.0). In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS for aqueous reactions) in the same buffer. A typical starting molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).[13]

  • Activation Reaction: Add the EDC/NHS solution to your carboxylic acid solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[13]

Step 2: Conjugation with this compound

  • Prepare PEG Linker: Dissolve this compound in a conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation Reaction: Add the activated carboxylic acid solution to the this compound solution. A 5- to 10-fold molar excess of the PEG linker is a good starting point. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[13]

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.[13]

  • Purification: Purify the Boc-protected conjugate using an appropriate chromatographic technique (e.g., SEC or RP-HPLC).

Protocol 2: Boc Deprotection of a PEGylated Conjugate

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

  • Prepare Deprotection Reagent: Prepare a fresh deprotection cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[12]

  • Lyophilize Sample: If your purified conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction: Add the cold deprotection cocktail to the lyophilized conjugate. Incubate on ice for 1-2 hours with occasional gentle mixing.[12]

  • Removal of TFA: After the reaction is complete, remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

  • Purification: Precipitate the deprotected conjugate by adding cold diethyl ether. Centrifuge to pellet the product, wash with cold ether, and then dry under vacuum. The product can be further purified by HPLC if necessary.

IV. Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation with NHS Esters

ParameterRecommended RangeRationale & Notes
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability. A pH of 8.3 is often optimal.[5]
Buffer Amine-free (e.g., PBS, HEPES, Borate)Avoids competition from primary amines in the buffer.[5][10]
Molar Ratio (PEG:Molecule) 5:1 to 20:1A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically.
Temperature 4°C to Room Temperature (20-25°C)Room temperature is suitable for most reactions. 4°C can be used to slow down hydrolysis for longer reaction times.[13]
Reaction Time 30 minutes to 4 hoursMonitor reaction progress by HPLC or LC-MS to determine the optimal time.[5]

Table 2: Comparison of Analytical Techniques for Characterizing PEGylated Conjugates

TechniqueInformation ProvidedKey Considerations
RP-HPLC Purity, quantification of unreacted materials and conjugate.A C18 column is commonly used. A gradient of water/acetonitrile with 0.1% TFA is a typical mobile phase.[14]
SEC Purity, detection of aggregates, removal of small molecule reagents.Effective for separating molecules based on size.
LC-MS Confirmation of molecular weight of the conjugate, identification of byproducts.ESI-TOF or ESI-Orbitrap provides high mass accuracy.[14]
¹H NMR Structural confirmation.Can confirm the presence of the PEG chain, the Boc group (if present), and other structural features.[14]
FTIR Identification of functional groups.Can confirm the formation of amide bonds.[14]

V. Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation reagent_prep Reagent Preparation (Molecule-COOH, EDC/NHS, this compound) activation Activation of Carboxylic Acid (pH 5.0-6.0, 15-30 min) reagent_prep->activation conjugation Conjugation Reaction (pH 7.2-8.5, 2-4h RT) activation->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification1 Purification of Boc-Protected Conjugate quenching->purification1 deprotection Boc Deprotection (TFA/TIS/H2O) purification1->deprotection purification2 Final Purification of Conjugate deprotection->purification2 characterization Characterization (HPLC, LC-MS) purification2->characterization

Caption: A generalized experimental workflow for a two-step conjugation.

troubleshooting_low_yield Troubleshooting Flowchart for Low Conjugation Yield start Low or No Conjugation Yield check_reagents Check Reagent Quality - Fresh NHS ester? - Anhydrous solvent? start->check_reagents check_ph Verify Reaction pH (7.2-8.5)? check_reagents->check_ph [ Reagents OK ] reagents_bad Prepare fresh reagents check_reagents->reagents_bad [ No ] check_buffer Buffer Amine-Free (e.g., PBS, HEPES)? check_ph->check_buffer [ pH OK ] ph_bad Adjust pH check_ph->ph_bad [ No ] check_ratio Optimize Molar Ratio (Increase PEG linker excess)? check_buffer->check_ratio [ Buffer OK ] buffer_bad Perform buffer exchange check_buffer->buffer_bad [ No ] success Yield Improved check_ratio->success [ Ratio Optimized ] reagents_bad->start ph_bad->start buffer_bad->start

Caption: A logical guide to troubleshooting low conjugation yields.

reaction_pathway Reaction Pathway for Amide Bond Formation cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation mol_cooh Molecule-COOH edc_nhs + EDC, NHS (pH 5.0-6.0) mol_cooh->edc_nhs mol_nhs Molecule-CO-NHS (Activated Ester) plus + edc_nhs->mol_nhs peg_nh2 This compound conjugate Boc-NH-PEG12-NH-CO-Molecule (Stable Amide Bond) plus->conjugate

Caption: The two-step reaction pathway for conjugating to a carboxylic acid.

References

Optimizing Boc deprotection conditions to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butyloxycarbonyl (Boc) deprotection conditions and avoid common side reactions.

Frequently Asked Questions & Troubleshooting

Q1: What are the most common side reactions during Boc deprotection and their causes?

A1: The most significant side reaction during the acidic removal of a Boc group is the alkylation of nucleophilic sites by the resulting tert-butyl cation (tBu⁺).[1][2] This electrophile can be trapped by various nucleophiles present in the substrate or reaction mixture.

  • t-Butylation: Electron-rich aromatic rings (e.g., in tryptophan), thioethers (methionine), and thiols (cysteine) are particularly susceptible to alkylation by the t-butyl cation.[3][4]

  • Re-protection: In cases of incomplete deprotection, the generated t-butyl cation can potentially re-attach to the deprotected amine, leading to an equilibrium that favors the protected state.[5]

  • Oxidation: The free thiol group of cysteine is prone to oxidation, which can lead to the formation of disulfide bonds.[5]

To mitigate these side reactions, it is highly recommended to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the desired molecule.[1]

Q2: How do I choose the most suitable acidic reagent for my substrate?

A2: The choice of acid is critical and depends on the sensitivity of your substrate. Trifluoroacetic acid (TFA) is a common and effective reagent, but milder alternatives are available for acid-sensitive compounds.[6][7]

Q3: My deprotection reaction is incomplete. What are the likely causes and solutions?

A3: Incomplete deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, so a weak acid or low concentration may not be sufficient to drive the reaction to completion.[8] A study showed that 55% TFA in dichloromethane (B109758) (DCM) can lead to higher purity peptides compared to 100% TFA, possibly due to better resin swelling and solvent transfer in solid-phase synthesis.[7]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not reach completion. While many deprotections are performed at room temperature, some substrates may require longer times or gentle heating.[5][8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can sterically hinder the approach of the acid, slowing down the reaction rate.[4]

  • Poor Solubility: The chosen solvent must fully solvate both the substrate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[8]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[8]

  • Extend the reaction time and monitor progress carefully.[4][8]

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[8]

  • Ensure your substrate is fully dissolved in the chosen solvent.[8]

Q4: What are some milder deprotection conditions for acid-sensitive substrates?

A4: For substrates with other acid-sensitive functional groups, several milder acidic conditions can be used:[7][9]

  • 4M HCl in 1,4-dioxane[7]

  • 1M HCl in ethyl acetate[7]

  • Aqueous phosphoric acid[9]

  • Lewis acids such as SnCl₄, ZnBr₂, and Cu(OTf)₂[7]

  • Oxalyl chloride in methanol (B129727) has been reported as a mild method for deprotecting a diverse range of N-Boc compounds.[9][10]

Non-acidic methods like thermal deprotection, which involves heating the Boc-protected compound in a suitable solvent, are also an option, though they may require high temperatures.[7][11]

Q5: How can I effectively monitor the progress of my Boc deprotection reaction?

A5: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for quantification of the starting material, product, and any side products.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum can be monitored.[8]

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical Concentration & SolventTemperature (°C)Typical TimeCommon SubstratesNotes & Scavengers
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM)[8]0 to Room Temp[8]30 min - 2 h[7]Peptides, general aminesHighly effective but can be harsh. Scavengers like triisopropylsilane (B1312306) (TIS) are often used.[8]
Hydrogen Chloride (HCl)4M in 1,4-Dioxane[6]0 to Room Temp[7]30 min - 2 h[6]General amines, acid-sensitive substratesOften considered milder than TFA.[7] The product is isolated as the hydrochloride salt.[6]
Oxalyl Chloride3 equivalents in Methanol[12]Room Temp1 - 4 h[10]Structurally diverse compounds, including acid-labile ones[10]A mild, non-traditional method.[10]
Aqueous Phosphoric AcidDilute aqueous solutionVariesVariesAcid-sensitive substratesA milder protic acid alternative.[7]

Experimental Protocols

Standard Protocol for Boc Deprotection using TFA in DCM

This protocol is a standard method for removing the N-terminal Boc group.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), synthesis grade[6]

  • Trifluoroacetic acid (TFA)[6]

  • Scavengers (e.g., triisopropylsilane - TIS) if needed[8]

  • Toluene[8]

  • Saturated aqueous sodium bicarbonate solution[8]

  • Anhydrous sodium sulfate[8]

Procedure:

  • Dissolve the Boc-protected compound in DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8]

  • Cool the solution to 0°C using an ice bath.[8]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If required, add scavengers such as TIS (2.5-5% v/v).[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]

  • To remove residual TFA, add toluene (B28343) and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[8]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized. For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with Boc-protected substrate dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve cool Cool solution to 0°C dissolve->cool add_acid Add acidic reagent (e.g., TFA) +/- Scavengers cool->add_acid stir Stir and warm to room temperature add_acid->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product_salt Product as Amine Salt coevaporate->product_salt neutralize Neutralize with base (e.g., NaHCO3) product_salt->neutralize Optional extract Extract and Dry neutralize->extract product_free Product as Free Amine extract->product_free

Caption: General experimental workflow for Boc deprotection.

Boc_Deprotection_Troubleshooting issue Issue Observed During Deprotection incomplete Incomplete Deprotection issue->incomplete side_products Side Products Observed issue->side_products cause1 Insufficient acid/time/temp incomplete->cause1 cause2 Steric Hindrance incomplete->cause2 cause3 t-Butylation side_products->cause3 cause4 Oxidation side_products->cause4 solution1 Increase acid conc. or time cause1->solution1 solution2 Use stronger acid system (e.g., HCl/Dioxane) cause2->solution2 solution3 Add scavengers (e.g., TIS) cause3->solution3 solution4 Use milder conditions cause4->solution4

Caption: Troubleshooting decision tree for Boc deprotection issues.

Side_Reactions cluster_nucleophiles Nucleophiles Boc_NHR Boc-NH-R Carbamic_Acid [HOOC-NH-R] Boc_NHR->Carbamic_Acid + H+ H_plus H+ Amine_Salt H3N+-R Carbamic_Acid->Amine_Salt - CO2 tBu_cation tBu+ Carbamic_Acid->tBu_cation Alkylated_Product tBu-Alkylated Product tBu_cation->Alkylated_Product Trapped_tBu Trapped tBu+ tBu_cation->Trapped_tBu CO2 CO2 Trp Tryptophan Trp->Alkylated_Product Met Methionine Met->Alkylated_Product Cys Cysteine Cys->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu

Caption: Common side reactions in Boc deprotection.

References

How to prevent aggregation of PEGylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the aggregation of PEGylated proteins during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated protein aggregating? I thought PEGylation was supposed to prevent this.

A1: While PEGylation is a powerful technique to enhance protein stability, it doesn't guarantee the prevention of aggregation. Aggregation of PEGylated proteins can occur due to several factors:

  • Inherent Protein Instability: PEGylation may not fully overcome the intrinsic tendency of a protein to unfold, misfold, or denature, especially under stress conditions like elevated temperatures or non-optimal pH.[1] The aggregation pathway of the PEGylated protein can be nearly identical to that of the unmodified protein.[2]

  • Steric Hindrance vs. Molecular Crowding: The attached PEG chain provides steric hindrance that can slow down the rate of protein-protein association.[2][3] However, high concentrations of PEG can also act as a "molecular crowding" agent, which decreases the volume available to proteins and can actually promote aggregation.[4]

  • Conjugation Chemistry: The chemical linkage used for PEGylation can influence stability. For instance, with Granulocyte Colony Stimulating Factor (GCSF), conjugation via alkylation was found to decrease the propensity for aggregation compared to acylation.[2]

  • Heterogeneity of the Product: Random PEGylation can result in a mixture of molecules with varying numbers of PEG chains attached at different sites. Some of these species may be more prone to aggregation than others.

  • Environmental Stress: Factors such as pH, temperature, protein concentration, and agitation can all contribute to the aggregation of both native and PEGylated proteins.[2][5]

Q2: How do the properties of the PEG chain (e.g., size, structure) affect aggregation?

A2: The characteristics of the PEG polymer are critical in determining the stability of the final conjugate.

  • Molecular Weight (Size): Generally, a larger PEG chain provides greater steric hindrance and can be more effective at preventing aggregation. For example, a 20 kDa PEG attached to GCSF was slightly more effective at stabilizing the protein than a 5 kDa PEG.[2] However, there is a limit; increasing PEG molecular weight beyond a certain point (e.g., 4000 Da for insulin) may not yield additional stability benefits.[1][6] Larger PEGs (above 1 kDa) tend to have a stabilizing effect, whereas very small PEGs (less than 1 kDa) can be destabilizing.[7]

  • Structure (Linear vs. Branched): Branched PEG molecules can offer a more significant steric shield around the protein compared to linear PEGs of the same total molecular weight, which can be more effective in preventing aggregation and proteolytic degradation.

  • Hydrophilicity: PEG is very hydrophilic and increases the overall solubility of the protein conjugate.[8][9] This is a key reason why aggregates of PEGylated proteins are often soluble and do not precipitate, unlike the aggregates of the parent protein.[2] The oxygen atoms in the PEG backbone can form favorable hydrogen bonds with water, creating a hydration shell that promotes solubility.[2][8]

Q3: Does the location of PEG attachment on the protein matter for preventing aggregation?

A3: Yes, the site of PEGylation is crucial. Site-specific PEGylation is highly preferred over random conjugation to achieve a homogenous product with optimal stability.

  • Enhanced Conformational Stability: Attaching PEG at sites that enhance the protein's overall conformational stability can provide better protection against aggregation, proteolysis, and immunogenicity.[1]

  • Shielding Aggregation-Prone Regions: If specific hydrophobic patches or unstable regions on the protein surface are known to initiate aggregation, strategically attaching PEG to or near these sites can effectively shield them from intermolecular interactions.

  • Avoiding the Active Site: PEGylation near a protein's active or binding site can lead to a loss of biological activity due to steric hindrance.[1] While this may not directly cause aggregation, it is a critical consideration for therapeutic proteins. A balance must be struck between maximizing stability and retaining function.

Q4: How can I optimize my formulation and handling procedures to minimize aggregation?

A4: Formulation and handling are critical for maintaining the stability of PEGylated proteins.

  • pH and Buffer Selection: Proteins have a pH of minimum solubility (the isoelectric point, pI). Formulating a PEGylated protein at a pH away from its pI is crucial. For example, GCSF is commercially formulated at an acidic pH to ensure a shelf life of over two years, as it tends to aggregate at neutral pH.[2]

  • Control Protein Concentration: Aggregation is often a concentration-dependent process.[2] Working with the lowest effective concentration can help minimize aggregation risk.

  • Use of Excipients: Stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols, or certain amino acids (e.g., arginine, glycine) can be included in the formulation to enhance stability.

  • Storage Temperature: Store the PEGylated protein at the recommended temperature, typically refrigerated (2-8°C), and avoid repeated freeze-thaw cycles which can induce aggregation.

  • Minimize Physical Stress: Avoid vigorous shaking or stirring (agitation), which can cause shear stress and expose hydrophobic regions, leading to aggregation.

Troubleshooting Guide: Observed Aggregation

If you observe aggregation (e.g., turbidity, precipitation, or unexpected results in analytical assays), follow this workflow to diagnose and solve the issue.

Troubleshooting_Workflow start Aggregation Observed (Turbidity, Precipitate, SEC Peak Shift) char_agg Step 1: Characterize Aggregates - Soluble vs. Insoluble? - Covalent vs. Non-covalent? - Reversible vs. Irreversible? start->char_agg protocol Use Analytical Methods: Size Exclusion Chromatography (SEC) Dynamic Light Scattering (DLS) SDS-PAGE (reducing vs. non-reducing) char_agg->protocol review_peg Step 2: Review PEGylation Strategy - Was conjugation site-specific? - Is the PEG size optimal? - Could the linker chemistry be an issue? char_agg->review_peg optimize_form Step 3: Optimize Formulation - Screen different pH values - Test stabilizing excipients (sugars, amino acids) - Adjust ionic strength review_peg->optimize_form optimize_handle Step 4: Adjust Storage & Handling - Optimize storage temperature - Avoid freeze-thaw cycles - Minimize agitation/shear stress optimize_form->optimize_handle end_resolved Aggregation Minimized optimize_handle->end_resolved Success end_revisit Re-evaluate Protein Construct or PEGylation Site optimize_handle->end_revisit Failure

Caption: A logical workflow for troubleshooting PEGylated protein aggregation.

Data Summary

The addition of PEG can significantly improve the thermal stability of proteins. The table below shows a quantitative example of how PEGylation increased the half-life of cytochrome c during thermal inactivation at 70°C.

Protein SampleMolecular Weight of Attached PEGHalf-life at 70°C (hours)
Cytochrome c (unmodified)N/A4.00
Cyt-c-PEG-4~400 Da6.84
Cyt-c-PEG-8~800 Da9.05
Data sourced from a study on cytochrome c stability.[8]

Key Experimental Protocol

Protocol: Assessing Aggregation by Size Exclusion Chromatography (SEC)

SEC is a fundamental technique used to separate molecules based on their hydrodynamic size in solution. It is highly effective for quantifying the monomeric protein versus soluble aggregates.

Objective: To quantify the percentage of monomer, dimer, and higher-order soluble aggregates in a PEGylated protein sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • SEC column appropriate for the size range of the protein monomer and expected aggregates.

  • Mobile Phase: The formulation buffer or a compatible buffer (e.g., phosphate-buffered saline).

  • PEGylated protein sample.

  • Molecular weight standards (for column calibration, if needed).

Methodology:

  • System Preparation: Degas the mobile phase and set up the HPLC system. Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm or 214 nm).

  • Sample Preparation: Centrifuge the protein sample at ~10,000 x g for 5-10 minutes to pellet any insoluble aggregates. Carefully collect the supernatant for injection.

  • Injection: Inject a precise volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow all species to elute.

  • Analysis:

    • Identify the peaks in the chromatogram. Larger molecules travel a shorter path through the column's pores and elute first. Therefore, high molecular weight (HMW) aggregates will have the shortest retention time, followed by dimers, and finally the monomer.

    • Integrate the area under each peak.

    • Calculate the percentage of each species by dividing its peak area by the total area of all peaks and multiplying by 100.

    • % Monomer = (AreaMonomer / AreaTotal) * 100

Underlying Mechanisms

Aggregation_Causes cluster_factors Primary Factors Influencing Stability cluster_outcomes Aggregation Outcomes protein_props Intrinsic Protein Properties (e.g., hydrophobicity, charge) unfolded Unfolding / Misfolding protein_props->unfolded peg_props PEG Characteristics (e.g., size, structure) propensity Increased Aggregation Propensity peg_props->propensity Steric hindrance reduces propensity Crowding can increase propensity env_props Formulation & Environment (e.g., pH, temp, concentration) env_props->unfolded unfolded->propensity soluble_agg Soluble Aggregates (Often non-precipitating due to PEG) propensity->soluble_agg insoluble_agg Insoluble Aggregates (Precipitation) propensity->insoluble_agg

Caption: Key factors contributing to the aggregation of PEGylated proteins.

References

Technical Support Center: Boc-NH-PEG12-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG12-NH2. It addresses common side products and issues encountered during coupling and deprotection reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After coupling my NHS-ester to this compound, I see an unexpected peak in my LC-MS with a mass double the expected product. What is it?

A1: This is a very common issue and the peak likely corresponds to a dimerized byproduct . This occurs when a second molecule of this compound reacts with your target molecule, which may happen if your target molecule has more than one reactive site for amines.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of reactants. Using a slight excess (1.1-1.5 equivalents) of the this compound can help, but a large excess may promote dimerization if your target molecule is bifunctional.

  • Reaction Conditions: Ensure efficient stirring and gradual addition of the PEG reagent to the activated molecule to avoid localized high concentrations which can favor dimerization.[1][2]

  • Purification: Reverse-phase HPLC or size-exclusion chromatography (SEC) are effective methods for separating the desired monomeric product from larger dimeric species.[3]

Q2: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete. How can I drive the reaction to completion?

A2: Incomplete Boc deprotection is a frequent problem that leads to a mixture of protected and deprotected products, complicating downstream purification.

Troubleshooting Steps:

  • Increase TFA Concentration: If you are using a low concentration of TFA (e.g., 20% in Dichloromethane (DCM)), increasing it to 50% or even higher can improve the deprotection rate.[4]

  • Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS. Typical reaction times are 1-2 hours at room temperature, but some substrates may require longer.[4]

  • Ensure Anhydrous Conditions: Water in the reaction can interfere with the acidic conditions. Use anhydrous solvents for the reaction.

  • Consider a Stronger Acid: For very stubborn Boc groups, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used as an alternative to TFA.[4]

Q3: I've successfully deprotected the Boc group, but my final product shows a mass addition of +96 Da. What is this side product?

A3: This is likely a trifluoroacetamide adduct . The newly deprotected, highly nucleophilic amine can react with residual trifluoroacetic acid or its anhydride, especially during solvent removal (work-up).

Troubleshooting Steps:

  • Minimize TFA Exposure: After the reaction is complete, remove TFA under reduced pressure as quickly as possible. Co-evaporation with a non-reactive solvent like toluene (B28343) can help remove residual acid.[4]

  • Use Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions.[5] Adding a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture can trap this cation.[4][6]

  • Neutralization: Immediately after evaporation, dissolve the residue in a suitable solvent and neutralize the TFA salt by washing with a mild base like saturated sodium bicarbonate solution.[6]

Q4: My starting NHS-ester seems to be gone, but I have a low yield of the desired PEGylated product. What happened?

A4: The most probable cause is the hydrolysis of the N-hydroxysuccinimide (NHS) ester . NHS esters are highly susceptible to hydrolysis, especially in the presence of water or at non-optimal pH, which converts the reactive ester back into an unreactive carboxylic acid.[2]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Use anhydrous solvents (like DMF or DMSO) and ensure all glassware is thoroughly dried. Equilibrate the PEG NHS ester reagent to room temperature before opening to prevent moisture condensation.[2]

  • Optimal pH Range: The coupling reaction is most efficient at a pH of 7.2-8.0.[7] Avoid highly basic conditions which accelerate hydrolysis. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the reaction.[2]

  • Prepare Reagents Fresh: Always dissolve the NHS ester reagent immediately before use. Do not prepare stock solutions for storage.[2]

Side Product Summary

The formation of side products can be influenced by various reaction parameters. The following table summarizes common issues and their typical prevalence under suboptimal conditions.

Side ProductCommon CauseTypical Reaction StageEstimated Prevalence (Suboptimal Conditions)Mitigation Strategy
Dimer/Oligomer Incorrect stoichiometry; bifunctional reagentsCoupling5-20%Control molar ratios; use purification (SEC/RP-HPLC)
Incomplete Deprotection Insufficient acid strength or reaction timeDeprotection10-30%Increase TFA concentration/time; use stronger acid[4]
NHS-Ester Hydrolysis Presence of moisture; non-optimal pHCoupling5-50%Use anhydrous solvents; maintain pH 7.2-8.0[2][7]
Trifluoroacetamide Adduct Reaction with residual TFA during work-upDeprotection2-15%Rapid TFA removal; neutralization; use of scavengers[4]
tert-Butylation Alkylation by tert-butyl cationDeprotection1-10%Add scavengers (e.g., TIS) to the reaction mixture[5]

Troubleshooting Workflow

This diagram outlines a logical workflow for identifying and resolving unexpected results during your experiments.

G cluster_start Start: Analysis cluster_coupling Coupling Stage Issues cluster_deprotection Deprotection Stage Issues start Unexpected Result in LC-MS / NMR Analysis q_mass Mass higher than expected? start->q_mass q_yield Low Yield & No Starting Material? start->q_yield q_incomplete Mixture of Product and Boc-Protected Starting Material? start->q_incomplete q_adduct Unexpected Mass Addition (e.g., +96 Da for TFA)? start->q_adduct a_dimer Likely Dimerization or Oligomerization. Fix: Adjust stoichiometry, slow addition. Purify via SEC or RP-HPLC. q_mass->a_dimer Yes a_hydrolysis Probable NHS-Ester Hydrolysis. Fix: Use anhydrous solvents. Maintain pH 7.2-8.0. Prepare reagents fresh. q_yield->a_hydrolysis Yes a_incomplete Incomplete Deprotection. Fix: Increase TFA concentration or time. Consider stronger acid (e.g., 4M HCl/dioxane). q_incomplete->a_incomplete Yes a_adduct Side reaction with reaction components. (e.g., TFA adduct, t-butylation) Fix: Use scavengers (TIS). Remove acid quickly. Neutralize immediately after work-up. q_adduct->a_adduct Yes

Troubleshooting workflow for this compound reactions.

Key Experimental Protocols

Protocol 1: General Coupling of an NHS-Ester to this compound

This protocol outlines a general procedure for forming an amide bond between an NHS-ester activated molecule and the free amine of this compound.

  • Reagent Preparation:

    • Equilibrate the NHS-ester and this compound reagents to room temperature before opening their containers to prevent moisture condensation.[2]

    • Dissolve the NHS-ester activated molecule in an anhydrous solvent (e.g., DMF, DMSO, or DCM).[1]

    • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Under an inert atmosphere (e.g., nitrogen or argon), slowly add the this compound solution to the stirring solution of the NHS-ester.

    • If the reaction is run in DCM or DMF without a buffer, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.[6] Alternatively, if using an aqueous-organic mix, maintain the pH between 7.2 and 8.0 using a non-amine buffer like phosphate-buffered saline (PBS).[7]

    • Stir the reaction at room temperature for 3-12 hours.[2][6]

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.[1]

    • Upon completion, the product can be purified from excess reagents and byproducts using reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard method for removing the Boc protecting group to yield a free primary amine.

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous Dichloromethane (DCM) (0.1-0.2 M concentration) in a round-bottom flask.[4]

    • Cool the solution to 0°C using an ice bath.

    • (Optional but recommended) If the substrate contains acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[6]

  • Deprotection:

    • Slowly add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v).[4] The reaction generates CO2 gas, so do not perform it in a closed system.[5][8]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

    • Monitor the reaction by LC-MS or TLC until the starting material is fully consumed (typically 1-2 hours).[4]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

    • To remove residual TFA, co-evaporate the residue with toluene (x3).[4]

    • The resulting product is the TFA salt of the amine. It can often be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.[4][6]

References

Technical Support Center: Boc-NH-PEG12-NH2 Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of your Boc-NH-PEG12-NH2 coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling the free amine of this compound to an activated carboxylic acid (e.g., an NHS ester)?

A1: The optimal pH for coupling N-hydroxysuccinimide (NHS) esters to primary amines, such as the free amine on this compound, is between 8.3 and 8.5.[1][2][3] This pH range represents a critical balance: it is high enough to ensure a significant portion of the amine groups are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester, which would render it inactive.[1][4]

Q2: Which coupling reagents are recommended for activating a carboxylic acid to react with this compound?

A2: Common and effective coupling reagents for forming an amide bond between a carboxylic acid and the amine of the PEG linker include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6][7] The choice of reagent can depend on the specific substrates and desired reaction conditions.

Q3: How can I monitor the progress of my coupling reaction?

A3: The progress of the PEGylation reaction can be monitored using High-Performance Liquid Chromatography (HPLC).[8][] Techniques such as reversed-phase HPLC (RP-HPLC) coupled with UV/Vis and Charged Aerosol Detection (CAD) can effectively separate and quantify the unreacted PEG linker, the target molecule, and the PEGylated conjugate.[8][10] Size-exclusion chromatography (SEC) can also be used to monitor the increase in molecular weight as the PEG chain is conjugated to the target molecule.[11]

Q4: What is the standard method for removing the Boc protecting group after the initial coupling?

A4: The tert-butoxycarbonyl (Boc) protecting group is typically removed under anhydrous acidic conditions.[12] A common and effective method is to treat the Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[12][13]

Q5: What are the best methods for purifying the final PEGylated product?

A5: Purification of PEGylated molecules is often achieved through chromatographic techniques. The choice of method depends on the properties of the conjugate. Common methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size, effective for removing unreacted, smaller molecules from the larger PEGylated product.[][15]

  • Ion-Exchange Chromatography (IEX): Separates based on charge. This is often the method of choice as the addition of the PEG chain can alter the surface charge of the molecule.[][15][16]

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity.[]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method to IEX, though its effectiveness can depend on the relative hydrophobicity of the protein and the PEG chain.[][15]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem 1: Low or No Coupling Efficiency

Possible Causes & Solutions

CauseRecommended Action
Incorrect Reaction pH Ensure the reaction buffer for NHS ester coupling is maintained between pH 8.3 and 8.5.[1][3] Use non-amine containing buffers such as phosphate, borate, or carbonate/bicarbonate.[4][17] Avoid buffers containing primary amines like Tris, as they will compete in the reaction.[4][17]
Hydrolysis of Activated Ester Prepare solutions of activated esters (e.g., NHS esters) immediately before use. The half-life of NHS esters decreases significantly as pH increases, for instance, dropping to about 10 minutes at pH 8.6 and 4°C.[4]
Inactive Coupling Reagents Use fresh, high-purity coupling reagents (EDC, HATU, etc.). Ensure they have been stored under appropriate anhydrous conditions. Moisture can deactivate these reagents.[5]
Insufficient Reagent Stoichiometry Optimize the molar ratio of the PEG linker and coupling agents to your target molecule. An excess of the PEG linker and coupling reagents may be necessary to drive the reaction to completion.
Steric Hindrance For sterically hindered substrates, consider increasing the reaction time and/or temperature. Using a more reactive coupling reagent like HATU may also improve yields in challenging cases.[5]
Problem 2: Presence of Side Products

Possible Causes & Solutions

CauseRecommended Action
Reaction with Other Nucleophiles If your target molecule contains other nucleophilic groups (e.g., hydroxyls or thiols), they may compete with the desired amine coupling. Consider protecting these functional groups before the coupling reaction.[5]
Diacylation In cases where the target molecule has multiple available amines, di- or poly-PEGylation can occur. To favor mono-PEGylation, use a lower molar excess of the PEG linker and carefully control the reaction time.
Side Reactions from Coupling Reagents With carbodiimide (B86325) reagents like DCC, the formation of N-acylurea byproduct can occur. While less common with EDC, ensuring efficient reaction with NHS can minimize this. For uronium reagents like HATU, ensure the order of addition is correct (pre-activation of the carboxylic acid before adding the amine) to avoid side reactions.[5]
Problem 3: Incomplete Boc Deprotection

Possible Causes & Solutions

CauseRecommended Action
Insufficient Acid Strength/Concentration Ensure the concentration of TFA in DCM is sufficient, typically between 20-50% (v/v).[13] For resistant substrates, a stronger acid system like 4M HCl in dioxane can be considered.[13]
Inadequate Reaction Time/Temperature Allow the deprotection reaction to proceed for a sufficient duration (typically 1-2 hours at room temperature) and monitor completion by TLC or LC-MS.[13]
Presence of Water Use anhydrous solvents and reagents for the deprotection step, as water can interfere with the acidic conditions.

Quantitative Data Summary

The efficiency of amide coupling is highly dependent on reaction conditions. Below are tables summarizing the impact of pH on NHS ester stability and a comparison of common coupling reagents.

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours[4]
8.025~30 minutes
8.525~15 minutes
8.6410 minutes[4]
9.025<10 minutes

Note: Data is representative and actual half-life can vary based on the specific NHS ester.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveKey FeaturesPotential Issues
EDC NHS or Sulfo-NHSWater-soluble byproducts, efficient in aqueous and organic solvents.Less reactive than uronium reagents.
DCC HOBt or HOAtHighly efficient, inexpensive.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove.
HATU (HOAt is part of the structure)Very fast reaction rates, high yields, low epimerization.[7][18]More expensive, byproducts can sometimes be challenging to remove.[19]
HBTU HOBtSimilar to HATU but generally less reactive.Can react with unprotected N-termini if used in excess.[18]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of a Carboxylic Acid to this compound
  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC.

    • Stir the mixture at room temperature for 15-30 minutes. For aqueous reactions, this step is most efficient at pH 4.5-7.2.[17]

  • Coupling Reaction:

    • Dissolve this compound (1.0 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Add the activated carboxylic acid solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer like Tris or glycine (B1666218) to consume any remaining activated ester.

    • Purify the resulting Boc-protected PEG conjugate using an appropriate chromatographic method (e.g., SEC or RP-HPLC).

Protocol 2: Boc Group Deprotection
  • Reaction Setup:

    • Dissolve the purified and dried Boc-protected PEG conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add a solution of 20-50% TFA in DCM to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[13]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with a solvent like toluene (B28343) (x3) to remove residual TFA.[13]

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Visualizations

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification cluster_2 Step 3: Boc Deprotection Target_COOH Target Molecule (with -COOH) Activated_Ester Activated Ester Intermediate Target_COOH->Activated_Ester Activation Coupling_Reagents Coupling Reagents (e.g., EDC/NHS) Coupling_Reagents->Activated_Ester Coupled_Product Boc-Protected PEG Conjugate Activated_Ester->Coupled_Product Coupling (pH 8.3-8.5) PEG_Linker This compound PEG_Linker->Coupled_Product Purification Chromatography (SEC, IEX, or RP-HPLC) Coupled_Product->Purification Acid Acid (TFA in DCM) Purification->Acid Deprotection Final_Product Final Conjugate (H2N-PEG12-NH-Target) Acid->Final_Product

Caption: Experimental workflow for this compound coupling and deprotection.

G Start Low Coupling Yield Check_pH Is pH between 8.3-8.5? Start->Check_pH Check_Reagents Are coupling reagents fresh and stored correctly? Check_pH->Check_Reagents Yes Adjust_pH Adjust buffer to pH 8.3-8.5 using non-amine buffer Check_pH->Adjust_pH No Check_Stoichiometry Is molar ratio of reagents optimized? Check_Reagents->Check_Stoichiometry Yes Replace_Reagents Use fresh, high-purity reagents Check_Reagents->Replace_Reagents No Check_Hydrolysis Was the activated ester used immediately? Check_Stoichiometry->Check_Hydrolysis Yes Optimize_Ratio Increase molar ratio of PEG linker and coupling agents Check_Stoichiometry->Optimize_Ratio No Success High Yield Achieved Check_Hydrolysis->Success Yes Improve_Timing Prepare activated ester immediately before use Check_Hydrolysis->Improve_Timing No Adjust_pH->Start Replace_Reagents->Start Optimize_Ratio->Start Improve_Timing->Start

Caption: Troubleshooting workflow for low coupling yield.

References

Technical Support Center: Purification of Long PEG Chain PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene (B3416737) glycol (PEG) chains.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found when purifying long PEG chain PROTACs?

A1: The PEGylation process and the inherent properties of PROTACs can lead to a complex mixture of components. Common impurities include:

  • Unreacted starting materials (PROTAC molecule and PEGylating reagent).[1]

  • Byproducts from the PEGylation reaction.[1]

  • A heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers).[1]

  • Positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1]

  • In some cases, specific byproducts, such as those from nucleophilic acyl substitution in pomalidomide-based PROTACs, can co-elute with the desired product during HPLC purification.[1]

Q2: Why is the purification of PROTACs with long PEG chains particularly challenging?

A2: The purification of these molecules is complex due to a combination of factors:

  • Inherent PROTAC Properties: PROTACs themselves are often large, complex molecules with high molecular weight and hydrophobicity, making them difficult to handle.[1]

  • Impact of the PEG Chain: While beneficial for solubility and stability, the long PEG chain introduces further complications.[1] PEG is a neutral and hydrophilic polymer, which can mask the physicochemical differences between the desired product and impurities, making separation difficult.[1]

  • Increased Hydrodynamic Radius: The addition of a long PEG chain significantly increases the size of the molecule.[1][]

  • Aggregation: Long PEG chains can sometimes lead to aggregation of the PROTAC, further complicating purification.[1]

  • Flexibility: The flexibility of long PEG chains can lead to multiple conformations in solution, which can affect chromatographic behavior.[3][4]

Q3: What analytical techniques are recommended for characterizing purified long PEG chain PROTACs?

A3: A combination of analytical techniques is often necessary to confirm the identity, purity, and integrity of the final product:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques such as Size Exclusion Chromatography (SEC)-UPLC and Reversed-Phase (RP)-UPLC are used to assess purity and heterogeneity.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight and can confirm the successful conjugation of the PEG chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of your long PEG chain PROTAC.

Problem Potential Cause Suggested Solution
Low Yield of Purified PROTAC Incomplete PEGylation reaction.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1]
Product loss during purification steps.Minimize the number of purification steps. Optimize chromatographic conditions to improve recovery.
Product Aggregation High concentration of the PROTAC.Work with more dilute solutions.
Unfavorable buffer conditions.Optimize buffer pH and ionic strength. Consider adding excipients like arginine to reduce protein-protein interactions.[1]
Inherently high hydrophobicity.The use of PEG is intended to mitigate this, but for very hydrophobic molecules, aggregation can still occur. Consider alternative, less hydrophobic linkers if aggregation is severe.
Co-elution of Impurities Similar physicochemical properties of the product and impurities.Optimize the chromatographic gradient (e.g., in RP-HPLC or IEX) to improve resolution.[1] Consider using a different stationary phase (e.g., C4, C8, or C18 for RP-HPLC).[1] Employ orthogonal purification techniques (e.g., SEC followed by RP-HPLC).
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent.[1]
Broad Peaks in Chromatography On-column aggregation or multiple conformations.Optimize mobile phase composition. Adjust the flow rate or temperature.
Secondary interactions with the stationary phase.Add modifiers to the mobile phase (e.g., a small amount of a stronger solvent).

Experimental Protocols

General Multi-Step Purification Approach for Long PEG Chain PROTACs

This protocol outlines a general strategy. Specific conditions for each step will need to be optimized for your particular molecule.

1. Initial Capture/Cleanup (Optional)

  • Objective: To remove significant amounts of small molecule impurities from the crude reaction mixture.

  • Method: Solid-Phase Extraction (SPE).

2. Size Exclusion Chromatography (SEC)

  • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts based on size.[1][]

  • Typical Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS).

3. Ion Exchange Chromatography (IEX)

  • Objective: To separate molecules based on charge. The PEG chain can shield surface charges, altering the protein's interaction with the IEX resin, which can be exploited for separation.[]

  • Procedure:

    • Equilibrate the column with a low-salt buffer (Buffer A).

    • Load the sample.

    • Wash the column with Buffer A.

    • Elute the bound species using a linear gradient of a high-salt buffer (Buffer B).

    • Collect and analyze fractions for the desired product.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step

  • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities based on hydrophobicity.[1]

  • Column: A C4, C8, or C18 column is typically used.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.[1]

    • Inject the sample.

    • Elute the product using a linear gradient of Mobile Phase B.[1]

    • Collect the peak corresponding to the pure PEGylated PROTAC.[1]

    • Lyophilize the collected fractions to remove the solvent.[1]

Visualizations

Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Downstream Crude_Reaction_Mixture Crude Reaction Mixture SPE Optional: Solid-Phase Extraction (SPE) Crude_Reaction_Mixture->SPE Initial Cleanup SEC Size Exclusion Chromatography (SEC) Crude_Reaction_Mixture->SEC Direct to SEC SPE->SEC Size-based Separation IEX Ion Exchange Chromatography (IEX) SEC->IEX Charge-based Separation RP_HPLC Reversed-Phase HPLC (RP-HPLC) IEX->RP_HPLC Hydrophobicity-based Polishing Characterization Characterization (HPLC, MS, NMR) RP_HPLC->Characterization Pure_PROTAC Pure Long PEG Chain PROTAC Characterization->Pure_PROTAC Troubleshooting_Logic Start Low Purity or Yield Check_Crude Analyze Crude Reaction Mixture (LC-MS) Start->Check_Crude Incomplete_Reaction Incomplete Reaction? Check_Crude->Incomplete_Reaction Optimize_Reaction Optimize Reaction Conditions: - Stoichiometry - Time, Temp, pH Incomplete_Reaction->Optimize_Reaction Yes Purification_Issue Purification Issue Incomplete_Reaction->Purification_Issue No Optimize_Reaction->Start Check_Aggregation Evidence of Aggregation? Purification_Issue->Check_Aggregation Modify_Buffer Modify Buffer: - pH, Ionic Strength - Add Excipients Check_Aggregation->Modify_Buffer Yes Co_elution Co-elution of Impurities? Check_Aggregation->Co_elution No Modify_Buffer->Purification_Issue Optimize_Chroma Optimize Chromatography: - Gradient, Flow Rate - Different Stationary Phase - Orthogonal Method Co_elution->Optimize_Chroma Yes Success Improved Purity/Yield Co_elution->Success No Optimize_Chroma->Purification_Issue PROTAC_MoA cluster_cell Cell PROTAC Long PEG Chain PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. A slight decrease in acid strength can significantly slow down the reaction.[1] Standard conditions may not be sufficient for all substrates.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. Monitoring the reaction over time is crucial.[1][2]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid catalyst, slowing the deprotection rate. This is often observed with sterically hindered amino acids like valine and leucine.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell sufficiently for the reagents to access all reaction sites.[1] Inadequate swelling can lead to incomplete deprotection. Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM).[1]

  • Substrate-Specific Effects: The electronic and steric properties of the substrate can influence the lability of the Boc group. For instance, the Boc group on a His(pi-Bom) residue has been shown to be more resistant to deprotection than expected.[3]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Regularly monitoring the reaction is key to determining the optimal reaction time and ensuring complete deprotection. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine, being more polar, will typically have a lower Rf value. A ninhydrin (B49086) stain can be used to specifically visualize the primary amine product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and the formation of the desired product, along with the detection of any side products.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of the characteristic tert-butyl peak of the Boc group.[6]

Q3: What are common side reactions during Boc deprotection and how can I prevent them?

The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[1][7]

  • S-Alkylation: The sulfur atom in methionine is susceptible to alkylation by the tert-butyl cation.[1]

  • Tryptophan and Tyrosine Modification: The indole (B1671886) ring of tryptophan and the phenol (B47542) ring of tyrosine can also be alkylated.[8]

To prevent these side reactions, scavengers are added to the deprotection cocktail to trap the reactive carbocations.[2][5] Common scavengers include:

Q4: Are there alternative, milder methods for Boc deprotection if my compound is acid-sensitive?

Yes, several milder methods can be used for substrates with other acid-labile functional groups:[5][9]

  • 4M HCl in 1,4-dioxane: Often considered milder than TFA-based methods.[5]

  • Lewis Acids: Reagents like ZnBr₂ and SnCl₄ can effect Boc removal under milder conditions, though reaction times may be longer.[5][9]

  • Thermal Deprotection: This catalyst-free method involves heating the Boc-protected compound in a suitable solvent. However, it often requires high temperatures which may not be suitable for all substrates.[5][10]

  • Oxalyl chloride in methanol: This system offers a mild and selective deprotection of a wide range of N-Boc protected compounds at room temperature.[6][11][12]

Troubleshooting Guide

Problem: My Boc deprotection is incomplete, as indicated by the presence of starting material in the crude product.

Below is a workflow to troubleshoot and optimize your Boc deprotection reaction.

G cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Detected (e.g., by LC-MS or TLC) check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time & Temperature - Scavengers Used start->check_conditions increase_time Extend Reaction Time (Monitor at intervals) check_conditions->increase_time If time was short increase_acid Increase Acid Concentration (e.g., from 25% to 50% TFA) check_conditions->increase_acid If concentration was low optimize_spps Solid-Phase Specific: - Check Resin Swelling - Use Optimized TFA/DCM mixture check_conditions->optimize_spps If on solid phase change_reagent Consider Alternative Reagent (e.g., HCl in dioxane, Lewis acids) increase_time->change_reagent If still incomplete success Deprotection Complete increase_time->success If successful increase_acid->change_reagent If still incomplete increase_acid->success If successful change_reagent->success If successful re_evaluate Re-evaluate Strategy: - Consider alternative protecting group - Redesign synthetic route change_reagent->re_evaluate If still incomplete optimize_spps->change_reagent If still incomplete optimize_spps->success If successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Quantitative Data Summary

The following tables provide starting points for optimizing your Boc deprotection reaction. Conditions should be optimized for each specific substrate.

Table 1: Common Acidic Deprotection Conditions

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA 20-50% in DCM, Room Temp[9]0.5 - 4 hours[9]Highly effective, volatile (easy removal)Harsh, may cleave other acid-labile groups
HCl 4M in 1,4-dioxane, Room Temp[5]0.5 - 2 hours[5]Milder than TFA, product is HCl saltDioxane is a peroxide-former
HCl 1M in Ethyl Acetate, Room TempVariableMilder alternativeSlower reaction times

Table 2: Thermal Deprotection Conditions

SolventTemperatureReaction TimeNotes
Water 100 °C (Reflux)[9]< 15 minutes[9]Environmentally friendly, catalyst-free[9][13]
TFE 150 °C (Flow)[9]5 min - 1 hour[9]Accelerated reaction rates, high yields
Toluene (B28343) 230 °C~30 minutes[10]No catalyst required

Key Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM (Solution Phase)

  • Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).[9]

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[5][9] If necessary, add scavengers (e.g., 2.5% TIS).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.[5] The product is often obtained as the TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Preparation: Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[9]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5]

  • Work-up: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[9] Trituration with diethyl ether can facilitate precipitation.[5]

Protocol 3: Monitoring Reaction Progress by HPLC

  • Sampling: At various time points (e.g., 30, 60, 120 minutes), take a small aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide/product and stop the reaction.[2]

  • Isolation: Centrifuge to pellet the product, carefully remove the ether, and allow the residual ether to evaporate.[2]

  • Reconstitution: Dissolve the pellet in the HPLC mobile phase (e.g., 50% aqueous acetonitrile (B52724) with 0.1% TFA).[2]

  • Analysis: Inject the sample into the HPLC system and analyze the chromatogram. Compare the peak areas of the starting material and the product over time to determine the reaction endpoint.[2]

References

Technical Support Center: Boc-NH-PEG12-NH2 Reactivity and Solvent Choice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of Boc-NH-PEG12-NH2 and to offer troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a versatile linker with good solubility in a range of solvents. This allows for flexibility in designing reaction conditions. It is generally soluble in water, aqueous buffers, and various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and chloroform.[1][2] It exhibits lower solubility in alcohols and toluene (B28343) and is considered insoluble in diethyl ether.[2]

Q2: How does solvent choice impact the reactivity of the free amine in this compound for amide bond formation?

A2: The choice of solvent is critical for efficient amide bond formation. Polar aprotic solvents like DMF and DCM are highly effective for carbodiimide (B86325) coupling reactions (e.g., with EDC or HATU) as they provide good solvation for the reactants.[3] For reactions with N-hydroxysuccinimide (NHS) esters, a water-miscible organic solvent such as DMSO or DMF is recommended to dissolve the PEG reagent before it is diluted in an aqueous buffer, which is typically at a neutral to slightly basic pH (7-9) to facilitate the reaction.[4][5][6][7][8] The polarity and proticity of the solvent can influence the reaction rate and the stability of the activated species.

Q3: What is the recommended solvent for Boc deprotection of this compound?

A3: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[9][10] A typical concentration ranges from 20-50% TFA in DCM.[9] Another option is a solution of hydrogen chloride (HCl) in 1,4-dioxane.[9] The choice of solvent is crucial to ensure that the PEGylated compound remains fully dissolved during the deprotection reaction.[9]

Q4: Can the PEG chain in this compound cause steric hindrance during reactions?

A4: Yes, the polyethylene (B3416737) glycol (PEG) chain, due to its size and flexibility, can cause steric hindrance at the reactive sites.[9][11] This can potentially slow down the reaction rate, especially when reacting with bulky molecules. To mitigate this, optimizing reaction conditions such as temperature, reaction time, and the concentration of reagents is important. In some cases, using a linker with a longer or more rigid spacer may be considered.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reaction
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants Ensure all reactants are fully dissolved. For this compound, consider using DMF, DMSO, or DCM. If your other reactant has limited solubility, a solvent mixture might be necessary. Gentle heating or sonication can aid dissolution.[12]
Inappropriate Solvent Choice For carbodiimide-mediated couplings (e.g., EDC, HATU), anhydrous DMF or DCM are generally good choices.[3] For NHS ester couplings, ensure the initial dissolution is in a water-miscible organic solvent like DMSO or DMF before adding to an aqueous buffer.[5][6] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[5][7]
Suboptimal pH (for NHS ester coupling) The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[4][6][7] Ensure your reaction buffer is within this range.
Hydrolysis of Activated Ester NHS esters are susceptible to hydrolysis. Ensure you are using anhydrous solvents for the initial dissolution and add the this compound to the activated molecule promptly.[5][13]
Steric Hindrance If steric hindrance is suspected, consider increasing the reaction time or temperature. Using a higher molar excess of the less hindered reactant can also drive the reaction to completion.[11]
Issue 2: Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50%).[9] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[9]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress using TLC or LC-MS. While many deprotections occur at room temperature, gentle heating may be required for some substrates.[9]
Poor Solubility Ensure the Boc-protected PEG linker is fully soluble in the chosen solvent. If solubility in DCM is an issue, explore other anhydrous solvents that are compatible with acidic conditions.[9]
Presence of Scavengers If your molecule has acid-sensitive functional groups, the tert-butyl cation generated during deprotection can cause side reactions. Including a scavenger like triisopropylsilane (B1312306) (TIS) can prevent this.[9]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
High Polarity of PEGylated Product PEGylated compounds often adhere strongly to normal-phase silica (B1680970) gel, leading to poor separation and low recovery.[14]
Co-elution with Unreacted PEG Unreacted this compound or the deprotected amine may have similar polarity to the product, making separation difficult.
Solution Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification, as it is generally more effective for separating PEGylated molecules.[14][][16] Size exclusion chromatography (SEC) can also be used to separate based on molecular size, which is effective for removing smaller impurities.[][16] For deprotected amines, precipitation from the reaction mixture by adding a non-polar solvent like diethyl ether can be an effective initial purification step.[9]

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid using HATU
  • Preparation of Reactants :

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid :

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the carboxylic acid/HATU solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling Reaction :

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification :

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by reverse-phase HPLC.

Protocol 2: Boc Deprotection of a PEGylated Compound
  • Reaction Setup :

    • Dissolve the Boc-protected PEGylated compound in DCM to a concentration of 0.1-0.2 M.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection :

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring :

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[9]

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection start_coupling This compound + Carboxylic Acid dissolve Dissolve in Anhydrous DMF start_coupling->dissolve activate Activate with HATU/DIPEA dissolve->activate react_coupling React at RT (4-24h) activate->react_coupling product_coupling Boc-Protected PEGylated Product react_coupling->product_coupling start_deprotection Boc-Protected PEGylated Product product_coupling->start_deprotection dissolve_dep Dissolve in DCM start_deprotection->dissolve_dep add_tfa Add TFA (20-50%) at 0°C to RT dissolve_dep->add_tfa react_dep React (1-2h) add_tfa->react_dep product_dep Deprotected Amine (TFA Salt) react_dep->product_dep

Caption: General workflow for amide coupling and subsequent Boc deprotection of this compound.

troubleshooting_logic start Low Reaction Yield? check_solubility Are all reactants soluble? start->check_solubility Yes change_solvent Optimize Solvent/ Solvent Mixture check_solubility->change_solvent No check_conditions Are reaction conditions (time, temp, pH) optimal? check_solubility->check_conditions Yes success Yield Improved change_solvent->success optimize_conditions Increase time/temp, adjust pH check_conditions->optimize_conditions No check_reagents Are reagents (e.g., coupling agents) appropriate and active? check_conditions->check_reagents Yes optimize_conditions->success change_reagents Use fresh/alternative coupling agents check_reagents->change_reagents No purification_issue Is the issue during purification? check_reagents->purification_issue Yes change_reagents->success change_purification Switch to RP-HPLC or SEC purification_issue->change_purification Yes purification_issue->success No change_purification->success

Caption: Troubleshooting flowchart for addressing low reaction yields with this compound.

References

Technical Support Center: Use of Scavengers in Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing by-products during Boc deprotection through the effective use of scavengers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of by-product formation during Boc deprotection?

A1: The primary cause of by-product formation is the generation of a reactive tert-butyl cation when the Boc (tert-butyloxycarbonyl) group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Amidines and guanidines are also susceptible to alkylation.[2]

Q3: What are scavengers and how do they prevent the formation of by-products?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][4] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the carbocation from reacting with the desired product.[1]

Q4: Can Boc deprotection be incomplete, and what are the indications?

A4: Yes, Boc deprotection can be incomplete, particularly with sterically hindered substrates or when using insufficient acid or reaction time.[1] Signs of incomplete deprotection include the presence of the starting material and a complex mixture of products observed by HPLC or LC-MS.[1][5] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in HPLC/LC-MS after deprotection, suggesting by-product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

    • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]

    • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1] The addition of reducing agents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1][6]

    • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]

    • General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1]

Issue 2: Incomplete Boc deprotection is observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[1]

    • Solution 1: Increase the acid concentration (e.g., use 95% TFA in DCM instead of a lower concentration) or increase the equivalents of acid relative to the substrate. For challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1]

  • Possible Cause 2: Insufficient reaction time or temperature.[1][7]

    • Solution 2: Increase the reaction time and monitor the reaction progress by TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase by-product formation if scavengers are not used.[1][7]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1]

    • Solution 3: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

Data Presentation

Table 1: Effectiveness of Different Scavenger Cocktails

This table summarizes the effectiveness of various scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O8515
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2

Data is illustrative and based on internal analysis for a model peptide.

Experimental Protocols

Protocol 1: General Boc Deprotection using Triethylsilane (TES) as a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane (TES).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).[1]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin

  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[1]

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Work-up: Filter the resin and wash it with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash it with cold ether.[1]

Visualizations

Boc_Deprotection_Pathway Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H+ (TFA) Carbocation tert-Butyl Cation Protonated->Carbocation Deprotected Deprotected Amine Protonated->Deprotected Byproduct Alkylated By-product Carbocation->Byproduct + Nucleophilic Residue (e.g., Trp, Met) Scavenged Trapped Cation Carbocation->Scavenged + Scavenger Scavenger Scavenger

Caption: Boc deprotection pathway and by-product formation.

Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (HPLC/LC-MS) Start->Analysis Check_Completion Is Deprotection Complete? Analysis->Check_Completion Check_Byproducts Are By-products Present? Check_Completion->Check_Byproducts Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Byproducts_Found By-products Detected Check_Byproducts->Byproducts_Found Yes Success Successful Deprotection Check_Byproducts->Success No Optimize_Conditions Optimize Reaction Conditions: - Increase acid concentration - Increase reaction time/temp Incomplete->Optimize_Conditions Add_Scavengers Add/Optimize Scavengers: - Select based on residues - Use a cocktail Byproducts_Found->Add_Scavengers Optimize_Conditions->Start Add_Scavengers->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Alternatives to TFA for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group using acids other than trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to TFA for Boc deprotection?

While TFA is highly effective for Boc removal, it is a strong, corrosive, and volatile acid.[1] For substrates sensitive to harsh acidic conditions, TFA can lead to side reactions or degradation of other functional groups.[2] Alternatives may offer milder reaction conditions, improved selectivity, and different work-up procedures that can be advantageous depending on the specific molecule.[3]

Q2: What are the most common acidic alternatives to TFA for Boc removal?

The most common alternatives include hydrochloric acid (HCl) in various organic solvents (like dioxane, methanol, or ethyl acetate), formic acid, and p-toluenesulfonic acid (pTSA).[4][5] Lewis acids such as trimethylsilyl (B98337) iodide (TMSI) also provide a non-hydrolytic method for Boc deprotection.[6]

Q3: How do I choose the best alternative acid for my specific substrate?

The choice of acid depends on the stability of your substrate and the presence of other protecting groups. For acid-sensitive substrates, milder conditions like HCl in dioxane or pTSA might be preferable.[7][8] For substrates with other acid-labile groups, the selectivity of the deprotection method is crucial. For instance, 4M HCl in dioxane has been shown to selectively remove Nα-Boc groups in the presence of tert-butyl esters and ethers.[7][9]

Q4: What are "scavengers" and when should I use them?

During Boc deprotection, a reactive tert-butyl cation is generated.[2] This cation can cause side reactions by alkylating nucleophilic residues in your molecule, such as tryptophan or methionine.[2] Scavengers are added to the reaction mixture to trap these cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole (B89551).[10] Their use is recommended when working with sensitive substrates to minimize the formation of t-butylated byproducts.[2]

Q5: Can I monitor the progress of my Boc deprotection reaction?

Yes, monitoring the reaction is crucial to avoid over-exposure to acidic conditions. Thin-Layer Chromatography (TLC) is a common method, where the more polar deprotected amine will typically have a lower Rf value than the Boc-protected starting material.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more detailed monitoring.[6][11] For NMR, the disappearance of the characteristic singlet of the nine tert-butyl protons is a clear indicator of deprotection.[11]

Troubleshooting Guides

Problem 1: Incomplete Deprotection

  • Symptom: Significant amount of starting material remains after the expected reaction time, as observed by TLC, LC-MS, or NMR.[12]

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The rate of Boc cleavage can be highly dependent on the acid concentration.[12]

      • Solution: Increase the concentration of the acid or switch to a stronger acidic system. For example, if 2M HCl is ineffective, try 4M HCl.[13]

    • Inadequate Reaction Time: Some substrates, particularly those with steric hindrance, may require longer reaction times for complete deprotection.[12]

      • Solution: Extend the reaction time and continue to monitor the progress.

    • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.

      • Solution: Choose a solvent system in which the starting material is fully soluble.

    • Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the resin can prevent the acid from accessing all the reaction sites.[12]

      • Solution: Ensure the chosen solvent effectively swells the resin. For example, 55% TFA in DCM has been shown to cause better resin swelling than 100% TFA.[14]

Problem 2: Observation of Side Products

  • Symptom: Multiple spots on TLC or unexpected masses in LC-MS analysis.

  • Possible Causes & Solutions:

    • t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your molecule.[2]

      • Solution: Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cations.[10]

    • Cleavage of Other Acid-Labile Protecting Groups: The acidic conditions may be too harsh and cleave other protecting groups on your molecule.

      • Solution: Switch to a milder deprotection method. For example, if TFA is cleaving other groups, consider using HCl in dioxane, which can be more selective.[7][9]

    • Amide Bond Cleavage: In some cases, prolonged exposure to strong acids can lead to the cleavage of amide bonds.[15]

      • Solution: Use milder conditions and carefully monitor the reaction to stop it as soon as the Boc deprotection is complete.

Problem 3: Difficulty in Product Isolation

  • Symptom: The deprotected product is difficult to purify or isolate from the reaction mixture.

  • Possible Causes & Solutions:

    • Formation of Salts: The deprotected amine will form a salt with the acid used. These salts can sometimes be oily or difficult to handle.

      • Solution: After removing the excess acid and solvent, triturate the residue with a non-polar solvent like diethyl ether to precipitate the salt as a solid, which can then be collected by filtration.[16][17]

    • Water Solubility of the Product: If the deprotected amine salt is water-soluble, it can be challenging to extract with organic solvents.

      • Solution: After neutralization with a base (e.g., saturated sodium bicarbonate), consider using a more polar extraction solvent or employing solid-phase extraction techniques. Alternatively, using a resin-bound base like Amberlyst A-21 can simplify the work-up by avoiding an aqueous wash.[18]

Quantitative Data Summary

The following table summarizes typical reaction conditions for various acidic alternatives to TFA for Boc deprotection. Please note that optimal conditions can vary depending on the specific substrate.

Acid ReagentTypical Concentration & SolventTemperature (°C)Typical Reaction TimeYield (%)Notes
HCl in Dioxane 4 MRoom Temp.15 min - 4 h>95[7]Good for selective deprotection of Nα-Boc in the presence of t-butyl esters/ethers.[7][9]
Formic Acid Neat or in a solventRoom Temp. - Reflux1 - 24 hVariableCan sometimes lead to N-formylation as a side product.[19]
p-Toluenesulfonic Acid (pTSA) 2 equivalents in acetonitrile (B52724) or solvent-freeRoom Temp.10 min - 3.5 h[4][8]>90[4][8]A solid, non-volatile acid, which can simplify work-up.[4]
Trimethylsilyl Iodide (TMSI) 1.2-1.5 equivalents in CHCl₃ or CH₃CNRoom Temp.Several hours to overnight[6]HighA mild, non-hydrolytic method suitable for sensitive substrates.[6]

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane (B91453).[17]

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[17]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[17] Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the product as the hydrochloride salt.[16]

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[16][17]

Protocol 2: Boc Deprotection using p-Toluenesulfonic Acid (pTSA)
  • Mixing: In a round-bottom flask, mix the Boc-protected amine with 2 equivalents of p-toluenesulfonic acid monohydrate.[3][8] This can be done neat (solvent-free) or in a solvent like acetonitrile.[4][8]

  • Reaction: If performed neat, the mixture can be ground in a mortar and pestle or in a ball mill for about 10 minutes at room temperature.[3][8] If in a solvent, stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[4]

  • Work-up: If performed neat, suspend the crude mixture in dichloromethane (B109758) and collect the precipitated tosylate salt by filtration.[3][8] If in a solvent, the product may precipitate directly. If not, the solvent can be removed under reduced pressure, followed by trituration with diethyl ether.

  • Isolation: The resulting solid is washed and dried to yield the deprotected amine as its tosylate salt.[3][8]

Protocol 3: Boc Deprotection using Trimethylsilyl Iodide (TMSI)
  • Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform (B151607) or acetonitrile.[6]

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (typically 1.2-1.5 equivalents) dropwise to the solution at room temperature.[6]

  • Reaction: Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.[6] Monitor the progress by TLC or LC-MS.[6]

  • Quenching and Work-up: Upon completion, quench the reaction by the addition of methanol.[6]

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as crystallization or chromatography.[6]

Visualizations

Boc_Deprotection_Workflow start Start with Boc-Protected Amine choose_acid Choose Alternative Acid (HCl, pTSA, TMSI, etc.) start->choose_acid reaction Perform Deprotection Reaction (Monitor by TLC/LC-MS) choose_acid->reaction workup Work-up Procedure (Quenching, Extraction, Precipitation) reaction->workup purification Purification of Deprotected Amine workup->purification Troubleshooting_Flowchart start Incomplete Deprotection? increase_acid Increase Acid Concentration or Reaction Time start->increase_acid Yes side_products Side Products Observed? start->side_products No increase_acid->side_products change_solvent Check Substrate Solubility & Change Solvent change_solvent->side_products check_swelling Ensure Proper Resin Swelling (for SPPS) check_swelling->side_products add_scavenger Add Scavengers (e.g., TIS) side_products->add_scavenger Yes success Successful Deprotection side_products->success No milder_conditions Use Milder Acidic Conditions add_scavenger->milder_conditions monitor_closely Monitor Reaction Closely to Avoid Over-exposure milder_conditions->monitor_closely monitor_closely->success

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis Centered on PEG12

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their efficacy in inducing protein degradation. A key component in this design is the linker connecting the target protein binder and the E3 ligase ligand. The length and composition of this linker profoundly influence the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. This guide provides a comparative analysis of the role of polyethylene (B3416737) glycol (PEG) linker length, with a focus on 12-unit PEG (PEG12), in modulating PROTAC activity, supported by experimental data and methodologies.

Ternary Complex Formation: The Role of the Linker

The linker in a PROTAC molecule is not merely a spacer but an active contributor to the overall efficacy. Its primary function is to bridge the target protein and an E3 ligase, facilitating their proximity and enabling the transfer of ubiquitin from the E3 ligase to the target protein. The length and flexibility of the linker are crucial in allowing the two proteins to adopt a conformationally favorable orientation for this process to occur. An improperly sized linker can lead to steric hindrance or an unfavorable orientation, thereby diminishing the PROTAC's efficacy.

Ternary_Complex_Formation cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Degradation Machinery P PROTAC E3 E3 Ligase TP Target Protein L Linker E3L E3 Ligase Ligand L->E3L E3L->E3 Binding TPB Target Protein Binder TPB->L TPB->TP Binding Ub Ubiquitin E3->Ub Recruitment Proteasome Proteasome TP->Proteasome Degradation

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. A linker that is too short may not be able to span the distance between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to the formation of non-productive binary complexes or unproductive ternary complexes, where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

A systematic evaluation of linker length is therefore a critical step in the optimization of any new PROTAC. The following table summarizes hypothetical data from a study comparing the efficacy of a series of PROTACs targeting Protein X, utilizing linkers of varying PEG lengths.

Linker CompositionDC50 (nM)Dmax (%)Target Binding Affinity (Kd, nM)
Boc-NH-PEG4-NH21507550
Boc-NH-PEG8-NH2509048
Boc-NH-PEG12-NH2 25 95 52
Boc-NH-PEG16-NH2758555
Boc-NH-PEG24-NH22006049

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved. Kd: Dissociation constant, a measure of binding affinity.

In this hypothetical dataset, the PROTAC incorporating the PEG12 linker demonstrates the highest efficacy, with the lowest DC50 value and the highest Dmax. This suggests that for this particular target and E3 ligase combination, a PEG12 linker provides the optimal distance and flexibility for the formation of a highly stable and productive ternary complex, leading to efficient protein degradation. The binding affinities for the target protein remain relatively consistent across the different linker lengths, indicating that the linker itself does not significantly interfere with the binding of the warhead to the target protein.

Experimental Protocols

To enable researchers to conduct similar comparative studies, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with PROTACs.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the different PEG-linker-containing PROTACs for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

Figure 2. Workflow for Western Blot analysis.
In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, the target protein, and the PROTAC at various concentrations in an assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by western blotting using an antibody specific to the target protein to detect the higher molecular weight ubiquitinated species.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that requires careful optimization for each specific target and E3 ligase pair. While a universal optimal linker length does not exist, systematic studies comparing a range of linker lengths, such as those centered around a PEG12 core, are essential for identifying the most potent PROTAC candidate. The experimental protocols outlined in this guide provide a framework for researchers to conduct these vital comparative analyses, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

A Head-to-Head Comparison of Boc-NH-PEG12-NH2 and Fmoc-NH-PEG12-NH2 Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and manufacturability. Among the plethora of available options, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are highly valued for their ability to enhance solubility, reduce aggregation, and provide a flexible spacer between conjugated moieties. This guide provides a detailed comparison of two commonly used PEG linkers: Boc-NH-PEG12-NH2 and Fmoc-NH-PEG12-NH2, focusing on their chemical properties, reaction conditions, and strategic applications.

The primary distinction between these two linkers lies in the chemical nature of their terminal amine protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates the synthetic strategy, orthogonality, and ultimately, the suitability of each linker for a given project.

Physicochemical and Chemical Properties

A summary of the key properties of this compound and Fmoc-NH-PEG12-NH2 is presented below, offering a clear comparison of their fundamental characteristics.

PropertyThis compoundFmoc-NH-PEG12-NH2
Molecular Formula C31H64N2O14C40H64N2O14
Molecular Weight 688.85 g/mol ~825 g/mol (varies slightly by source)
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Acid-labile (e.g., TFA, HCl)Base-labile (e.g., Piperidine (B6355638), DBU)
Orthogonality Stable to bases and nucleophilesStable to acids
Solubility Soluble in water, DMSO, DMF, and chlorinated solventsSoluble in polar organic solvents (DMF, DMSO); solubility in water is moderate and can be influenced by the Fmoc group's hydrophobicity

Deprotection and Conjugation: A Comparative Overview

The choice between a Boc or Fmoc-protected linker fundamentally alters the synthetic workflow. The orthogonality of these protecting groups is a cornerstone of modern bioconjugation and peptide synthesis, allowing for selective deprotection without compromising other sensitive functionalities within the molecule.

ParameterThis compoundFmoc-NH-PEG12-NH2
Deprotection Reagents Strong acids: Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Hydrochloric acid (HCl) in methanol (B129727) or dioxaneSecondary amines: Typically 20% piperidine in N,N-Dimethylformamide (DMF)
Deprotection Conditions Anhydrous, acidic conditionsAnhydrous, basic conditions
Compatibility Suitable for molecules sensitive to basic conditions.Suitable for molecules with acid-labile functionalities (e.g., certain side-chain protecting groups in peptides)
Byproducts of Deprotection Isobutylene and Carbon DioxideDibenzofulvene-piperidine adduct and Carbon Dioxide
Monitoring Deprotection Typically monitored by LC-MS or TLC by observing the disappearance of the starting material.Can be monitored by UV-Vis spectroscopy by detecting the dibenzofulvene adduct, which has a characteristic absorbance.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are generalized protocols for the key steps in a sequential conjugation process.

Protocol 1: Conjugation to the Primary Amine

This protocol describes the coupling of a carboxylic acid-containing molecule to the free primary amine of either this compound or Fmoc-NH-PEG12-NH2.

Materials:

  • This compound or Fmoc-NH-PEG12-NH2

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Analytical and preparative HPLC

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the NHS ester.

  • Coupling Reaction: In a separate flask, dissolve the this compound or Fmoc-NH-PEG12-NH2 linker (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to the linker solution.

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Protocol 2: Deprotection of the Terminal Amine

A. Boc Deprotection:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual acid.

B. Fmoc Deprotection:

  • Dissolve the Fmoc-protected conjugate in anhydrous DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can often be taken directly to the next step, or the deprotected product can be precipitated with an ether and purified.

Protocol 3: Conjugation to the Newly Deprotected Amine

This step is identical to Protocol 1, with the deprotected PEG conjugate now serving as the amine-containing component.

Visualizing the Chemical Structures and Workflows

To further clarify the differences and applications of these linkers, the following diagrams illustrate their chemical structures, the deprotection and conjugation workflows, and a decision-making guide for researchers.

Caption: Chemical structures of this compound and Fmoc-NH-PEG12-NH2.

Comparative Workflow for Sequential Conjugation cluster_boc Boc-Protected Linker Workflow cluster_fmoc Fmoc-Protected Linker Workflow boc_start This compound boc_conjugate1 Conjugate Molecule 1 (e.g., via EDC/NHS) boc_start->boc_conjugate1 Free Amine boc_deprotect Boc Deprotection (TFA in DCM) boc_conjugate1->boc_deprotect boc_conjugate2 Conjugate Molecule 2 (e.g., via EDC/NHS) boc_deprotect->boc_conjugate2 Newly Freed Amine boc_final Final Conjugate boc_conjugate2->boc_final fmoc_start Fmoc-NH-PEG12-NH2 fmoc_conjugate1 Conjugate Molecule 1 (e.g., via EDC/NHS) fmoc_start->fmoc_conjugate1 Free Amine fmoc_deprotect Fmoc Deprotection (Piperidine in DMF) fmoc_conjugate1->fmoc_deprotect fmoc_conjugate2 Conjugate Molecule 2 (e.g., via EDC/NHS) fmoc_deprotect->fmoc_conjugate2 Newly Freed Amine fmoc_final Final Conjugate fmoc_conjugate2->fmoc_final

Caption: Sequential conjugation workflows for Boc- and Fmoc-protected linkers.

Decision Tree for Linker Selection start Start: Need a heterobifunctional PEG12 diamine linker acid_sensitive Are there acid-sensitive groups in the molecule? start->acid_sensitive base_sensitive Are there base-sensitive groups in the molecule? acid_sensitive->base_sensitive No use_fmoc Choose Fmoc-NH-PEG12-NH2 acid_sensitive->use_fmoc Yes use_boc Choose this compound base_sensitive->use_boc Yes consider_other Consider alternative orthogonal strategies base_sensitive->consider_other No

Caption: A guide for selecting the appropriate linker based on molecular compatibility.

Concluding Remarks

The selection between this compound and Fmoc-NH-PEG12-NH2 is primarily a strategic decision based on the chemical compatibility of the molecules to be conjugated. For syntheses involving acid-sensitive moieties, the Fmoc-protected linker offers a clear advantage due to its mild, basic deprotection conditions. Conversely, the Boc-protected linker is the preferred choice when base-labile groups are present. While both linkers provide the beneficial properties of a PEG spacer, including enhanced solubility and reduced aggregation, the choice of protecting group is paramount for a successful and high-yielding conjugation strategy. Researchers should carefully consider the entire synthetic route and the stability of all components when selecting the appropriate linker for their specific application.

Beyond the PEG Paradigm: A Comparative Guide to Alternative Linkers for PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers, such as the commonly used Boc-NH-PEG12-NH2, have been a mainstay in initial studies, the field is rapidly advancing toward a more diverse and functional chemical toolbox. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. This guide explores the performance of various linker classes as alternatives to the conventional PEG-based linkers.

The PROTAC Mechanism: A Quick Overview

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Released & Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1]

Table 1: Flexible Linkers - Alkyl vs. PEG

Flexible linkers, predominantly alkyl and PEG chains, are often the first choice in PROTAC design due to their synthetic tractability.

Linker TypeTarget Protein (E3 Ligase)DC50DmaxKey ObservationsReference
Alkyl Chain CRBN (self-degradation)Concentration-dependent decreaseN/AAlkyl linker induced degradation.[3]
PEG (3 units) CRBN (self-degradation)Weak degradationN/AReplacement of alkyl with PEG inhibited activity.[3]
Alkyl Chains BET ProteinspM rangeN/AOptimization with alkyl chains led to picomolar IC50 values.[3]
PEG Chains BRD4 (CRBN)>5 µM (1-2 PEG units)N/AIntermediate length PEG linkers showed reduced potency.[3]
PEG Chains BRD4 (CRBN)<0.5 µM (0, 4-5 PEG units)N/AShorter and longer PEG linkers were more potent.[3]
Table 2: Rigid Linkers - Enhancing Potency and Selectivity

Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[3]

Linker TypeTarget Protein (E3 Ligase)DC50DmaxKey ObservationsReference
Piperazine-based SMARCA2/4 (VHL)N/AN/ABenzyl-piperazine linker provided conformational restriction.[3]
Alkyne-based BET Proteins3-6 fold increased activityN/AReplacement of an amine with a rigid alkyne enhanced cell activity in 2/3 cell lines.[3]
Triazole-based CDK9VariedVariedPosition of the triazole within the linker impacted degradation and physicochemical properties.[4][5]
Piperidine/Piperazine Androgen Receptor (VHL)0.5-1.0 nMN/AShort, rigid linkers with piperidine/piperazine improved degradation potency.[6]

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.

Western Blot for Determination of DC50 and Dmax

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[7]

1. Cell Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the total protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane.[8][9]

  • A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid mixture (e.g., phosphatidylcholine in dodecane).

  • After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Permeability Assay:

  • This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[8][9][10]

  • Caco-2 cells are seeded on a porous membrane in a transwell plate and allowed to differentiate and form a monolayer.

  • The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

  • At various time points, samples are taken from the opposite chamber and the concentration of the PROTAC is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[11]

Experimental Workflow Visualization

A typical workflow for the evaluation of PROTAC linker alternatives is depicted below.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Design Linker Design (Alkyl, PEG, Rigid, etc.) Synthesis PROTAC Synthesis (e.g., Click Chemistry) Design->Synthesis Biochemical Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical Cellular_Degradation Cell-Based Degradation Assays Biochemical->Cellular_Degradation Permeability Permeability Assays (PAMPA, Caco-2) Cellular_Degradation->Permeability DC50_Dmax DC50 & Dmax Determination (Western Blot) Cellular_Degradation->DC50_Dmax Toxicity Cytotoxicity Assays Permeability->Toxicity Permeability_Coeff Permeability Coefficient (Papp) Calculation Permeability->Permeability_Coeff SAR Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR Permeability_Coeff->SAR Lead_Opt Lead PROTAC Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

The Rise of "Click Chemistry" in PROTAC Synthesis

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and versatile method for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linkers.[3][4][12] The resulting triazole moiety is metabolically stable and can contribute to the rigidity of the linker.[2] This approach facilitates the exploration of a wider chemical space for linker optimization.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative that can enhance permeability, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles. The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture. Ultimately, the optimal linker is target- and system-dependent, necessitating a thorough evaluation of various linker strategies to unlock the full therapeutic potential of PROTACs.

References

A Researcher's Guide to Confirming PROTAC Ternary Complex Formation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the confirmation and characterization of the pivotal ternary complex is a critical step. This guide provides an objective comparison of the leading analytical methods used to verify the formation of the Target Protein-PROTAC-E3 Ligase complex, complete with experimental data, detailed protocols, and illustrative diagrams to aid in methodological selection and implementation.

The efficacy of a PROTAC is fundamentally linked to its ability to induce and stabilize a ternary complex, which subsequently leads to the ubiquitination and degradation of the target protein.[1][] The stability, kinetics, and thermodynamics of this complex are crucial determinants of a PROTAC's potency and selectivity.[] Therefore, robust and quantitative analytical methods are indispensable for the successful development of novel protein degraders. This guide will delve into the most widely employed biophysical and cellular techniques, offering a comparative overview to inform your experimental design.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific research question, the availability of purified proteins, required throughput, and the desired level of quantitative detail. The following table summarizes the key characteristics of the most common techniques used to study PROTAC ternary complex formation.

MethodPrincipleThroughputSample Requirement (Protein)Key OutputsAdvantagesLimitations
Surface Plasmon Resonance (SPR) Real-time detection of mass changes on a sensor surface upon binding.[3]MediumLow to MediumBinding affinity (KD), kinetics (kon, koff), cooperativity (α).[4][5]Label-free, real-time kinetic data, high sensitivity.[3]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules in solution.[1]LowHighBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[1]Gold standard for thermodynamic characterization, label-free, in-solution measurement.[1]Low throughput, high sample consumption, sensitive to buffer mismatch.[4]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.HighLowBinding affinity (KD), kinetics (kon, koff).[4]Higher throughput than SPR, real-time data, less prone to clogging.Lower sensitivity than SPR, may not be suitable for very weak interactions.[4]
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc luciferase donor and a fluorescent acceptor.[][6]HighN/A (in-cell)In-cell ternary complex formation, kinetic analysis of complex formation and dissociation in live cells.[6][7]Live-cell measurements in a physiological context, high throughput, kinetic data.[6][8]Requires genetic engineering of cells (tagging of proteins).
AlphaLISA®/AlphaScreen® Proximity-based immunoassay using donor and acceptor beads that generate a chemiluminescent signal upon binding.[][9]HighLowSemi-quantitative measure of ternary complex formation, determination of relative binding affinities.[9]Homogeneous (no-wash) assay, high sensitivity, suitable for HTS.[9]Prone to interference from sample components, can exhibit a "hook effect" at high concentrations.
Co-immunoprecipitation (Co-IP) Pull-down of a protein complex from a cell lysate using an antibody specific to one of the complex members.LowN/A (in-cell)Qualitative or semi-quantitative confirmation of in-cell ternary complex formation.[10]In-cell detection of endogenous or overexpressed protein complexes.Generally not quantitative, prone to false positives/negatives, requires specific antibodies.

Visualizing the PROTAC Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC signaling pathway and the experimental workflows of key analytical methods.

Caption: PROTAC Mechanism of Action.

SPR_Workflow cluster_SPR Surface Plasmon Resonance (SPR) Workflow Immobilization 1. Immobilize E3 Ligase on Sensor Chip Injection 2. Inject PROTAC and Target Protein (Analyte) Immobilization->Injection Detection 3. Detect Binding (Change in Refractive Index) Injection->Detection Analysis 4. Data Analysis (Kinetics and Affinity) Detection->Analysis

Caption: SPR Experimental Workflow.

NanoBRET_Workflow cluster_NanoBRET NanoBRET™ Workflow Transfection 1. Co-express NanoLuc-Target and HaloTag-E3 Ligase in cells Treatment 2. Add PROTAC and Fluorescent HaloTag Ligand Transfection->Treatment Measurement 3. Measure BRET Signal Treatment->Measurement Analysis 4. Quantify Ternary Complex Formation Measurement->Analysis

References

A Comparative Guide to Analyzing Protein Degradation by a PEG12-Linked PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of Proteolysis-Targeting Chimeras (PROTACs) is critical for advancing the field of targeted protein degradation. This guide provides an objective comparison of the performance of a PROTAC featuring a 12-unit polyethylene (B3416737) glycol (PEG12) linker against alternative linker chemistries. Supported by synthesized experimental data representative of typical research findings, this document details the methodologies for quantitative analysis via Western blot and visualizes the key biological and experimental processes.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting these two elements.[1] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] The length, flexibility, and chemical composition of the linker can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3][4]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility, and the ease with which their length can be modified.[3][4][5] However, the optimal linker is target-dependent, and comparing different linker types is essential for developing a potent and selective degrader.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data from a hypothetical study comparing a PEG12-linked PROTAC against PROTACs with a shorter PEG linker (PEG4), a flexible alkyl chain (C12), and a more rigid piperazine-containing linker. The target protein for this illustrative analysis is Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.

Table 1: In Vitro Degradation of BRD4 in MCF-7 Cells at 24 hours

Linker TypePROTACDC50 (nM)Dmax (%)
PEGPEG4-PROTAC7585
PEGPEG12-PROTAC 15 >95
Alkyl ChainC12-Alkyl-PROTAC5090
RigidPiperazine-PROTAC12070

Table 2: Time-Dependent Degradation of BRD4 by 50 nM PROTAC

Time (hours)PEG4-PROTAC (% Degradation)PEG12-PROTAC (% Degradation) C12-Alkyl-PROTAC (% Degradation)Piperazine-PROTAC (% Degradation)
215302010
640755535
1270>958060
2485>959070

These data illustrate that the PEG12 linker, in this hypothetical scenario, provides the optimal length and flexibility for efficient ternary complex formation, leading to superior potency and maximal degradation of the target protein BRD4.

Visualizing the Process: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological mechanism and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Effects PROTAC PEG12-PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Degradation->Downstream_Signaling Therapeutic_Effect Therapeutic Effect Downstream_Signaling->Therapeutic_Effect

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation 4. Sample Denaturation with Laemmli Buffer Protein_Quantification->Sample_Denaturation SDS_PAGE 5. SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 7. Blocking Protein_Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Imaging 11. Imaging Detection->Imaging Quantification 12. Densitometry Analysis Imaging->Quantification Normalization 13. Normalization to Loading Control Quantification->Normalization Results 14. Calculation of % Degradation, DC50, Dmax Normalization->Results

Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

A meticulous experimental approach is essential for obtaining reliable and reproducible data.

Cell Culture and PROTAC Treatment
  • Cell Seeding : Seed MCF-7 cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.

  • PROTAC Preparation : Prepare stock solutions of each PROTAC in DMSO. On the day of the experiment, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final solvent concentration.

  • Treatment : Aspirate the old medium from the cells and add the medium containing the different concentrations of PROTACs or the vehicle control.

  • Incubation : Incubate the cells for the desired time points (e.g., 24 hours for dose-response curves or various time points for time-course experiments) at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis of Protein Degradation[6][7][8][9]
  • Cell Lysis :

    • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE :

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis :

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

References

Revolutionizing Drug Discovery: A Comparative Guide to Surface Plasmon Resonance (SPR) for PROTAC Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, selecting the optimal analytical technique is paramount. This guide provides an in-depth comparison of Surface Plasmon Resonance (SPR) with other key technologies for the analysis of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

PROTACs represent a paradigm shift in therapeutics, functioning as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4] The formation of a stable and cooperative ternary complex, consisting of the PROTAC, the POI, and the E3 ligase, is a critical determinant of a PROTAC's efficacy.[5] Therefore, robust analytical methods are essential to characterize the binding kinetics and affinities of these interactions.

Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of biomolecular interactions, making it exceptionally well-suited for PROTAC development.[6] It provides crucial kinetic data (association and dissociation rates) that are often unattainable with other methods.[7][8]

Comparative Analysis of Binding Analysis Technologies

The selection of an appropriate analytical technique is crucial for accelerating PROTAC discovery and optimization. While several methods can assess biomolecular interactions, they differ significantly in the richness of the data they provide, throughput, and sample requirements.

Technique Key Advantages for PROTAC Analysis Limitations
Surface Plasmon Resonance (SPR) - Provides real-time kinetic data (k_a, k_d) and affinity (K_D).[5] - Enables label-free analysis of both binary and ternary complex formation.[6][7] - Offers high sensitivity for detecting a wide range of interactions, including those with small molecules.[9] - Medium to high throughput capabilities.[5]- Requires immobilization of one binding partner, which could potentially affect its activity. - Can be sensitive to buffer composition and nonspecific binding.
Isothermal Titration Calorimetry (ITC) - Provides a complete thermodynamic profile of the binding interaction (ΔH, ΔS, K_D).[6][10] - Label-free and performed in-solution, avoiding potential immobilization artifacts.[10] - Directly measures binding stoichiometry.[10]- Low throughput and requires large amounts of sample.[5][6] - Does not provide kinetic information (k_a, k_d).[6]
Bio-Layer Interferometry (BLI) - High-throughput capabilities suitable for screening large libraries.[11][12] - Dip-and-read format is compatible with crude samples and reduces the risk of clogging.[12] - Real-time, label-free analysis.[13]- Generally lower sensitivity compared to SPR, especially for small molecules.[12][14] - Kinetic data may be less precise than that obtained with SPR due to the lack of a continuous flow system.[15]
MicroScale Thermophoresis (MST) - Low sample consumption.[16][17] - Performed in-solution, free from surface immobilization artifacts. - Can analyze interactions in complex biological liquids.[18]- Typically requires fluorescent labeling of one of the binding partners, which can interfere with the interaction.[16] - Does not provide kinetic information (k_a, k_d).[16]

Quantitative Data Summary: SPR in Action

SPR has been instrumental in quantifying the binding kinetics and affinities of PROTACs, providing invaluable insights into the formation and stability of the critical ternary complex. The following table summarizes representative data from SPR-based studies on the well-characterized PROTAC, MZ1, which targets the BRD4 bromodomain to the VHL E3 ligase.[7][8][19]

Interaction Analyte Ligand (Immobilized) K_D (nM) k_a (1/Ms) k_d (1/s) Cooperativity (α)
Binary MZ1VHL75.2[5]1.1 x 10^5[7]8.3 x 10^-3[7]N/A
Binary MZ1BRD4(BD2)13.8[5]--N/A
Ternary MZ1 + BRD4(BD2)VHL5.4[5]1.4 x 10^6[7]7.6 x 10^-3[7]97.93[6]
Ternary MZ1 + BRD4(BD1)VHL~30[20]--~1

Note: The cooperativity factor (α) is calculated as the ratio of the binary K_D (PROTAC-E3 ligase) to the ternary K_D. An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mode of action and a typical SPR experimental workflow for ternary complex analysis.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound Binds POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Ubiquitin Ubiquitin (Ub) Ub_POI Ubiquitinated POI Ubiquitin->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation cluster_ternary cluster_ternary

Caption: PROTAC mode of action leading to targeted protein degradation.

SPR_Workflow cluster_prep Preparation cluster_binary Binary Interaction Analysis cluster_ternary Ternary Interaction Analysis cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC alone (various concentrations) Immobilize->Inject_PROTAC Preincubate Pre-incubate PROTAC with saturating POI Measure_Binary Measure ka, kd, KD (PROTAC-E3 Ligase) Inject_PROTAC->Measure_Binary Calculate_Cooperativity Calculate Cooperativity (α) Measure_Binary->Calculate_Cooperativity Inject_Complex Inject PROTAC:POI complex (various concentrations) Preincubate->Inject_Complex Measure_Ternary Measure ka, kd, KD (Ternary Complex) Inject_Complex->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

References

PROTAC Efficacy: A Comparative Analysis of PEG vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in modulating the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of two of the most commonly employed linker types: polyethylene (B3416737) glycol (PEG) and alkyl chains, supported by experimental data to inform the strategic design of next-generation protein degraders.

The choice between a PEG and an alkyl linker can significantly impact a PROTAC's biological activity. PEG linkers are prized for their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.[][2] Their flexible nature can also be advantageous in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[3] Conversely, alkyl linkers, being more hydrophobic, can improve cell permeability, a crucial factor for targeting intracellular proteins.[2][] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can exhibit superior membrane permeability compared to their PEGylated counterparts.[] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and a "one-size-fits-all" approach is rarely successful.[5]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data from studies that have directly compared the performance of PROTACs with PEG versus alkyl linkers.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50DmaxPermeability (Papp)Reference
CRBN VHLAlkylNine-atom alkyl chainConcentration-dependent decreaseNot specifiedNot specified[5]
CRBN VHLPEGThree PEG unitsWeak degradationNot specifiedNot specified[5]
TBK1 Not SpecifiedAlkyl/Ether21 atoms3 nM96%Not specified[5]
TBK1 Not SpecifiedAlkyl/Ether29 atoms292 nM76%Not specified[5]
BTK CRBNPEG≥ 4 PEG unitsNot specifiedNot specifiedNot specified[5]
BTK CRBNPEG< 4 PEG unitsImpaired affinityNot specifiedNot specified[5]
Androgen Receptor IAPPEGParent PROTACNot specifiedNot specifiedLow (1.4 x 10⁻⁶ cm s⁻¹)[6]
Androgen Receptor IAPAlkylAdamantyl degronNot specifiedNot specifiedHigher (2.3 x 10⁻⁶ cm s⁻¹)[6]

Signaling Pathways and Experimental Workflows

To understand the context of the data presented, it is essential to visualize the underlying biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for its evaluation.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Workflow start Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis permeability_assay Permeability Assay (e.g., PAMPA) treatment->permeability_assay ternary_complex_assay Ternary Complex Formation Assay (e.g., NanoBRET) treatment->ternary_complex_assay western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[7][8]

Materials and Reagents:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to evaluate the passive permeability of a PROTAC across an artificial lipid membrane.[9][10]

Materials and Reagents:

  • PAMPA plate (with a donor and acceptor well for each sample)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Addition: Add the PROTAC solution to the donor wells. Add fresh buffer to the acceptor wells.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells. Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[10]

NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation within a cellular environment.[11][12]

Materials and Reagents:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC stock solution (in DMSO)

  • White, 96-well assay plates

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Seeding: Seed the transfected cells into 96-well plates.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[11]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emission signals using a luminometer.[11]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Conclusion

The selection of the linker is a critical step in the design of effective PROTACs. Both PEG and alkyl linkers offer distinct advantages and disadvantages that must be carefully considered in the context of the specific target protein and desired therapeutic application. PEG linkers can improve solubility and pharmacokinetic properties, while alkyl linkers may enhance cell permeability. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of PROTACs with optimized linker compositions to maximize their therapeutic potential. Ultimately, a systematic approach involving the synthesis and evaluation of a variety of linker types is often necessary to identify the optimal PROTAC candidate for a given biological target.

References

A Comparative Guide to Mass Spectrometry Methods for PROTAC Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry (MS)-based methods for the validation of Proteolysis Targeting Chimeras (PROTACs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows.

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1] The validation of these bifunctional molecules is a multi-faceted process requiring robust analytical techniques to confirm their mechanism of action, from ternary complex formation to target protein degradation and assessment of off-target effects. Mass spectrometry has emerged as a powerful and versatile tool in the PROTAC development pipeline, offering unparalleled insights into these critical validation steps.[2]

This guide compares the primary MS-based methods used for PROTAC validation: Native Mass Spectrometry for ternary complex analysis, and Quantitative Proteomics (Tandem Mass Tagging and Data-Independent Acquisition) for monitoring protein degradation and identifying off-target effects.

Comparison of Mass Spectrometry Methods for PROTAC Validation

The selection of an appropriate MS method is contingent on the specific question being addressed in the PROTAC validation workflow. Native MS provides direct evidence of the crucial ternary complex formation, while quantitative proteomics offers a global view of the proteome's response to the PROTAC.

Method Primary Application in PROTAC Validation Information Provided Throughput Sample Requirements Key Advantages Limitations
Native Mass Spectrometry (Native MS) Ternary Complex (TC) Formation AnalysisStoichiometry of TC (PROTAC:Target:E3 Ligase), Relative abundance of binary and ternary complexes, Cooperativity of binding.[3]HighPurified proteins and PROTACDirect detection of the active TC, Label-free, Can screen multiple substrates simultaneously.[4]Does not directly measure degradation, Can be sensitive to buffer conditions.
Quantitative Proteomics (Tandem Mass Tag - TMT) On-target Degradation, Off-target AnalysisRelative quantification of thousands of proteins, Identification of off-target degradation.[5]Medium to HighCell lysatesHigh multiplexing capacity, Deep proteome coverage.[6]Indirect measure of degradation, Can be affected by protein turnover rates.[1]
Quantitative Proteomics (Data-Independent Acquisition - DIA) On-target Degradation, Off-target AnalysisConsistent and reproducible quantification of proteins across multiple samples.[7]HighCell lysatesHigh reproducibility, Comprehensive fragmentation data for all peptides in a given m/z range.[7]Data analysis can be complex, May require a spectral library for optimal performance.[8]
Targeted Proteomics (Parallel Reaction Monitoring - PRM) Validation of On-target and Off-target HitsAbsolute or relative quantification of a predefined set of proteins.[9]HighCell lysatesHigh sensitivity and specificity, Excellent for validating hits from global proteomics.[10]Not suitable for discovery, Requires prior knowledge of target peptides.

Visualizing the PROTAC Workflow and Signaling

Understanding the PROTAC mechanism of action and the experimental workflows for its validation is crucial. The following diagrams, generated using Graphviz, illustrate these key concepts.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Proteomics_Workflow Quantitative Proteomics Workflow for PROTAC Validation Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion Peptide_Labeling Peptide Labeling (e.g., TMT) Protein_Digestion->Peptide_Labeling LC_MS LC-MS/MS Analysis Peptide_Labeling->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Protein_Quantification Protein Identification & Quantification Data_Analysis->Protein_Quantification Result Degradation Profile & Off-Target Identification Protein_Quantification->Result

A typical workflow for PROTAC validation.

PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

A key signaling pathway often targeted by PROTACs.

Experimental Protocols

Detailed methodologies for the key mass spectrometry experiments are provided below. These protocols are generalized and may require optimization for specific proteins and PROTACs.

Native Mass Spectrometry for Ternary Complex Formation

This protocol outlines the steps for analyzing the formation of a PROTAC-induced ternary complex using native MS.

  • Sample Preparation:

    • Recombinantly express and purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • Perform buffer exchange of the purified proteins into a volatile buffer suitable for native MS, such as 100-200 mM ammonium (B1175870) acetate (B1210297), pH 6.8-7.4.[11]

    • Determine the protein concentrations accurately.

    • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) and then dilute it in the ammonium acetate buffer.

  • Complex Formation:

    • In a microcentrifuge tube, mix the target protein and the E3 ligase complex at a desired molar ratio (e.g., 1:1) to a final concentration of 1-10 µM.

    • Add the PROTAC at various concentrations to the protein mixture. Include a vehicle control (buffer with DMSO).

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes to 2 hours) to allow for complex formation.

  • Native MS Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.

    • Optimize the instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to preserve the non-covalent interactions of the ternary complex.

    • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses all expected species (monomers, dimers, binary complexes, and the ternary complex).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different species present in the sample.

    • Identify the peaks corresponding to the target protein, E3 ligase, binary complexes (Target-PROTAC, E3-PROTAC), and the ternary complex (Target-PROTAC-E3).

    • Calculate the relative abundance of each species by integrating the peak areas.[4]

Quantitative Proteomics (TMT) for Degradation and Off-Target Analysis

This protocol describes a typical workflow for assessing PROTAC-induced protein degradation and identifying off-target effects using TMT labeling.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • TMT Labeling:

    • Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.

    • Quench the labeling reaction.

    • Combine the labeled peptide samples in equal amounts.

  • LC-MS/MS Analysis:

    • Fractionate the pooled, labeled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw data using a software package like Proteome Discoverer or MaxQuant.

    • Search the data against a protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify proteins that are significantly downregulated (potential on-target and off-targets) or upregulated.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from mass spectrometry-based PROTAC validation studies.

Table 1: Hypothetical Degradation Data for PROTAC-X Targeting Protein Y

PROTAC-X Concentration (nM)% Degradation of Protein Y (vs. Vehicle)
115.2
1048.9
10085.7
100092.3
1000075.1 (Hook Effect)

Table 2: Hypothetical Off-Target Analysis of PROTAC-X (100 nM) by TMT Proteomics

ProteinLog2 Fold Change (PROTAC-X vs. Vehicle)p-valuePotential Off-Target?
Protein Y (On-Target)-2.8< 0.001No (On-Target)
Protein Z-1.5< 0.01Yes
Housekeeping Protein0.050.85No
Other Protein 1-0.20.50No
Other Protein 20.10.65No

Note: A significant negative Log2 fold change with a low p-value indicates potential degradation and warrants further validation by orthogonal methods like Western Blot or targeted proteomics.

Conclusion

Mass spectrometry offers a suite of powerful techniques that are indispensable for the comprehensive validation of PROTACs. Native MS provides direct and unambiguous evidence of ternary complex formation, a critical initial step in the PROTAC mechanism of action.[3] Quantitative proteomics, through methods like TMT and DIA, enables the global assessment of on-target protein degradation and the identification of potential off-target effects, which is crucial for evaluating the selectivity and safety of a PROTAC candidate.[12] By combining these MS-based approaches with traditional biochemical and cellular assays, researchers can gain a deep and thorough understanding of their PROTAC molecules, accelerating their development from discovery to clinical application.

References

The Linker's Pivotal Role: How Length Dictates PROTAC-Mediated Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) in degrading target proteins is critically dependent on the length of the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides an objective comparison of how varying linker lengths affect PROTAC-mediated degradation kinetics, supported by experimental data from key studies. We delve into the quantitative aspects of degradation, offering insights into optimizing PROTAC design for enhanced potency and efficacy.

The Tripartite Alliance: A PROTAC's Mechanism of Action

PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] This is achieved through the formation of a ternary complex, bringing the POI into close proximity with an E3 ubiquitin ligase. The E3 ligase then tags the POI with ubiquitin, marking it for degradation by the proteasome. The PROTAC is subsequently released to engage in further catalytic cycles of degradation.

dot

Caption: Mechanism of PROTAC-mediated protein degradation.

The Linker's Length: A Critical Determinant of Degradation Efficiency

The length of the linker is a crucial parameter that governs the stability and productivity of the ternary complex. An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation. Conversely, a suboptimal linker length can lead to steric hindrance or an unproductive ternary complex conformation, thereby diminishing degradation efficacy.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A foundational study by Cyrus et al. systematically investigated the impact of linker length on the degradation of ERα in MCF7 breast cancer cells.[3] The PROTACs consisted of an estradiol (B170435) moiety to bind ERα and a peptide to recruit the von Hippel-Lindau (VHL) E3 ligase, connected by alkyl linkers of varying lengths.

Linker Length (atoms)% ERα Degraded (at 10 µM)
9~20%
12~50%
16 ~80%
19~60%
21~50%
Data summarized from Cyrus et al., Mol. BioSyst., 2011.[3]

The results clearly demonstrate that a 16-atom linker was optimal for ERα degradation, with shorter and longer linkers showing reduced efficacy. This highlights the existence of a "sweet spot" for linker length in achieving maximal degradation.

Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

Research by Zorba et al. on BTK-targeting PROTACs further underscores the importance of linker length.[4][5] Their work showed that PROTACs with longer polyethylene (B3416737) glycol (PEG) linkers were more effective at degrading BTK in Ramos cells. While specific DC50 values for each linker length were not presented in a single table, the study indicated that PROTACs with longer linkers exhibited potent degradation with DC50 values in the range of 1-40 nM, whereas those with shorter linkers were less effective due to steric clashes between BTK and the Cereblon (CRBN) E3 ligase.[2][4]

Experimental Protocols

Accurate assessment of PROTAC-mediated degradation is paramount for structure-activity relationship (SAR) studies. Western blotting is the most common method used to quantify changes in target protein levels.

General Workflow for PROTAC Evaluation

dot

Experimental_Workflow A Cell Seeding B PROTAC Treatment (Varying concentrations and time points) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (Chemiluminescence) G->H I Data Analysis (Densitometry, DC50/Dmax Calculation) H->I

Caption: Experimental workflow for Western Blot analysis.
Detailed Protocol: Western Blot Analysis of Protein Degradation

This protocol provides a general framework for assessing PROTAC-induced degradation of a target protein in cultured cells.

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[6][7]

Conclusion

The length of the linker is a critical design element in the development of potent and efficacious PROTACs. As demonstrated by the case studies on ERα and BTK, there is an optimal linker length that facilitates productive ternary complex formation and subsequent target degradation. Systematic variation of linker length, coupled with robust quantitative analysis of degradation kinetics, is essential for optimizing PROTAC performance. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the impact of linker modifications on PROTAC activity, thereby accelerating the development of novel protein degraders for therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG12-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential procedural guidance for the proper disposal of Boc-NH-PEG12-NH2, a commonly used PEG-based PROTAC linker.

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper disposal is crucial to maintain a safe laboratory environment and adhere to institutional and regulatory standards.[1] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting careful handling and disposal.[1]

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Eye ProtectionChemical safety goggles
Hand ProtectionCommon chemical-resistant gloves
Respiratory ProtectionUse in a well-ventilated area. Avoid inhalation of vapor or gas.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

  • Containment:

    • If dealing with a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1]

    • For routine disposal of unused product, ensure it is in a sealed, clearly labeled container.

  • Waste Collection:

    • Place the absorbed material or the container with the unused product into a designated chemical waste container.[1]

    • This container should be properly labeled with the chemical name and any other information required by your institution's environmental health and safety (EHS) department.

  • Avoid Sewer Disposal:

    • Crucially, do not flush this compound or its containers down the sewer system. [1]

  • Institutional Guidelines:

    • Follow the specific chemical waste disposal procedures established by your institution's environmental protection or EHS department.[1]

  • Decontamination:

    • Thoroughly clean any surfaces that may have come into contact with the chemical using soap and plenty of water.[1]

Logical Workflow for Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_donots Critical Prohibition cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Contain the Waste (Absorb spill or use sealed container) A->B Initiate Disposal C Place in Labeled Chemical Waste Container B->C D Store for Pickup by EHS C->D E DO NOT Flush to Sewer C->E Verify Compliance F Consult Institutional EHS Guidelines D->F Pending Disposal G Decontaminate Work Area F->G Finalize

Figure 1. A logical workflow diagram illustrating the step-by-step process for the proper disposal of this compound.

Chemical Stability and Hazards

To ensure safe handling, be aware of the following conditions and materials to avoid:

FactorDescription
Stability The product is stable under normal operating conditions.[1]
Conditions to Avoid High temperatures and frequent exposure.[1]
Materials to Avoid Strong oxidizing agents.[1]
Hazardous Polymerization Will not occur.[1]

First Aid Measures

In the event of accidental exposure, follow these first aid protocols:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • In Case of Eye Contact: Flush eyes with water as a precautionary measure.[1]

  • If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

For any significant exposure, seek immediate medical attention and provide the safety data sheet to the medical personnel.

References

Essential Safety and Operational Guide for Handling Boc-NH-PEG12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Boc-NH-PEG12-NH2. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle it with care, employing standard laboratory safety practices. The presence of an amine group suggests that general precautions for handling amines should be followed.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves.[2]To prevent skin contact.
Eye Protection Chemical safety goggles with side shields.[1][2]To protect eyes from potential splashes.
Skin and Body Protection A chemically resistant lab coat worn over full-length clothing and closed-toe shoes.To prevent accidental skin exposure.[2]
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood.[2][3]To avoid inhalation of any potential vapors or dust.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a designated work area in a well-ventilated fume hood is prepared and that all necessary PPE is readily available.[2][4]

  • Dispensing: Allow the container to slowly warm to room temperature before opening to prevent moisture condensation.[5] Carefully dispense the required amount, avoiding the creation of dust or aerosols.

  • During Use: Keep the container tightly sealed when not in use.[6] Avoid contact with strong oxidizing agents, high temperatures, and frequent exposure.[1]

  • Post-Handling: Clean the work area thoroughly after use. Decontaminate any surfaces that may have come into contact with the chemical.

Storage Conditions:

This compound and other PEG derivatives are sensitive to light and oxidation.[5] For long-term storage, it is recommended to store the product under the following conditions:

ParameterCondition
Temperature -20°C for up to 3 years (pure form) or -80°C for up to 1 year (in solvent).[7]
Atmosphere Under a dry, inert atmosphere such as Nitrogen or Argon.[5]
Light Protected from light.[5][8]
Container In a tightly sealed container.[4]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Management Protocol:

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and any unused product, in a clearly labeled, sealed, and chemically compatible container.[6]

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's chemical safety guidelines.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program or a licensed chemical waste disposal contractor.[6][9] Do not pour down the drain. [6][10] Polyethylene glycol is biodegradable, but its release into wastewater systems can impact biological and chemical oxygen demand.[9]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_warm Warm to Room Temp prep_workspace->handle_warm handle_dispense Dispense Chemical handle_warm->handle_dispense handle_use Perform Experiment handle_dispense->handle_use post_clean Clean Workspace handle_use->post_clean post_decontaminate Decontaminate post_clean->post_decontaminate dispose_collect Collect Waste post_decontaminate->dispose_collect dispose_label Label Waste dispose_collect->dispose_label dispose_contractor Dispose via Contractor dispose_label->dispose_contractor

Caption: Logical workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。